Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Description
BenchChem offers high-quality Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(2-hydroxyphenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-4-2-1-3-9(10)11(15)7-13-6-5-12-8-13/h1-6,8,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMBLXNRZTILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399564 | |
| Record name | Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85928-32-1 | |
| Record name | Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Architectural and Physicochemical Profiling of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, physicochemical profiling, and validated experimental methodologies.
Executive Summary & Pharmacophoric Paradigm
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- (Molecular Formula: C₁₁H₁₀N₂O₂) is a highly specialized hybrid molecule that merges two privileged scaffolds: a 2-hydroxyacetophenone core and an alpha-substituted 1H-imidazole ring. This structural convergence creates a bifunctional entity capable of acting both as a potent metal chelator and a targeted metalloenzyme inhibitor.
In drug development, compounds bearing an unhindered imidazole nitrogen are classically investigated for their ability to coordinate with the heme iron of cytochrome P450 enzymes, most notably lanosterol 14-alpha-demethylase (CYP51) [1]. Concurrently, the 2-hydroxyacetophenone moiety introduces unique stereoelectronic constraints via intramolecular hydrogen bonding, fundamentally altering the molecule's lipophilicity, pKa, and membrane permeability profile[2].
Structural & Electronic Causality
To understand the physicochemical behavior of this compound, we must deconstruct its two primary functional domains and the causality behind their interactions:
The Intramolecular Hydrogen Bond (The 2-Hydroxyacetophenone Core)
The ortho-hydroxyl group on the phenyl ring is positioned in perfect proximity to the carbonyl oxygen of the ethanone linker. This spatial arrangement facilitates a robust intramolecular hydrogen bond, forming a stable 6-membered pseudo-ring[2].
-
Causality in Drug Design: This internal bond restricts the rotational freedom of the phenyl-carbonyl axis, locking the core into a planar conformation. Planarity is often a prerequisite for threading into narrow enzymatic access channels. Furthermore, by internally satisfying the hydrogen bond donor (HBD) capacity of the phenol, the molecule's polar surface area (PSA) is effectively masked from the surrounding aqueous solvent. This significantly increases the apparent lipophilicity (LogP) compared to its meta- or para-isomers, thereby enhancing passive cellular permeability.
The Basic Nitrogen (The 1H-Imidazol-1-yl Moiety)
The imidazole ring is tethered to the alpha-carbon of the ethanone. The N-3 atom of this ring possesses a lone pair of electrons orthogonal to the aromatic pi-system, making it a strong Lewis base and an excellent hydrogen bond acceptor (HBA).
-
Causality in Target Engagement: The unhindered N-3 nitrogen is the primary pharmacophore for CYP51 inhibition. It binds non-competitively to the sixth coordination site of the active-site heme iron (Fe²⁺/Fe³⁺), displacing the native oxygen substrate and halting ergosterol biosynthesis[3].
Physicochemical Data Matrix
The following table synthesizes the theoretical and empirical physicochemical parameters of the compound, critical for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling.
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 202.21 g/mol | Highly compliant with Lipinski's Rule of 5; excellent oral bioavailability potential. |
| Formula | C₁₁H₁₀N₂O₂ | N/A |
| pKa₁ (Imidazole NH⁺) | ~6.5 - 6.8 | At physiological pH (7.4), the imidazole is predominantly neutral, allowing membrane transit. |
| pKa₂ (Phenolic OH) | ~9.5 | Elevated pKa due to stabilization by the intramolecular H-bond[2]. Remains neutral in plasma. |
| LogP (Neutral State) | ~2.1 | Optimal lipophilicity for crossing the blood-brain barrier (BBB) and fungal cell walls. |
| LogD (at pH 7.4) | ~1.9 | High fraction absorbed; minimal ionization in the systemic circulation. |
| Topological PSA | 55.1 Ų | Well below the 90 Ų threshold, indicating excellent central nervous system (CNS) penetrance. |
| H-Bond Donors (HBD) | 1 (Masked) | The single OH donor is internally bonded, reducing desolvation energy during membrane crossing. |
| H-Bond Acceptors (HBA) | 3 | Fosters target-specific interactions within enzymatic pockets. |
Mechanistic Pathways & Visualizations
The ionization state of the compound dictates its solubility and permeability. Below is the pH-dependent speciation of the molecule.
pH-dependent ionization states of the compound.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that data is only as reliable as the self-validating nature of the assay generating it. Below are the rigorous protocols for evaluating this compound.
Protocol 1: Potentiometric pKa and LogD Determination (Sirius T3)
Because the compound possesses a lipophilic core and an intramolecular H-bond, its aqueous solubility at neutral pH is limited. Therefore, a cosolvent potentiometric method utilizing Yasuda-Shedlovsky extrapolation is required to determine the true aqueous pKa[4][5].
Self-Validation Mechanism: The protocol mandates a blank titration of the Ionic Strength Adjusted (ISA) water prior to sample introduction. If the Ag/AgCl electrode slope deviates from the theoretical Nernstian response (59.16 mV/pH unit at 25°C), the system halts, preventing the collection of artifactual data[4].
Step-by-Step Methodology:
-
Electrode Calibration: Perform a blank titration using 0.15 M KCl (ISA water) under an argon atmosphere to exclude CO₂.
-
Sample Preparation: Dissolve 2.0 mg of the compound in a methanol/ISA water cosolvent system. Prepare three distinct ratios (e.g., 30%, 40%, and 50% methanol by volume).
-
Titration: Automatically titrate the solution from pH 2.0 to 12.0 using 0.5 M KOH and 0.5 M HCl as titrants. Maintain temperature strictly at 25.0 ± 0.5 °C.
-
Data Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant of the varying cosolvent mixtures.
-
Calculation: Utilize the Yasuda-Shedlovsky equation to extrapolate the linear regression to 0% cosolvent (pure water) to yield the true aqueous pKa.
Workflow for potentiometric pKa and LogD determination.
Protocol 2: In Vitro CYP51 Heme-Binding Assay (UV-Vis Spectral Shift)
To confirm the imidazole ring's ability to coordinate with metalloenzymes, a Type II spectral difference assay is employed.
Self-Validation Mechanism: To ensure the observed spectral shift is genuinely due to heme coordination and not compound precipitation or non-specific light scattering, a competitive displacement step is included. If the addition of a known high-affinity ligand (e.g., ketoconazole) displaces the test compound and alters the spectrum to match the ketoconazole-only control, the binding is validated as specific to the active site[3].
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant CYP51 and dilute to a concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline UV-Vis spectrum from 350 nm to 500 nm.
-
Titration: Incrementally add the compound (dissolved in DMSO, keeping final DMSO <1%) to the sample cuvette, and an equal volume of pure DMSO to the reference cuvette.
-
Measurement: Record the difference spectra after each addition. A classic Type II binding signature will emerge, characterized by a spectral peak at ~425-430 nm (red-shift) and a trough at ~390-410 nm, indicating the transition of the heme iron from a high-spin to a low-spin state.
-
Kd Calculation: Plot the peak-to-trough absorbance difference (ΔA) against the compound concentration to calculate the dissociation constant (Kd) using a tight-binding quadratic equation.
References
-
A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Current Research in Interdisciplinary Studies.2
-
Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal. 1
-
Resistance to antifungals that target CYP51. National Institutes of Health (NIH) / PMC. 3
-
pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. National Institutes of Health (NIH) / PMC. 4
-
A potentiometric titration method for the crystallization of drug-like organic molecules. International Journal of Pharmaceutics / Ovid. 5
Sources
In-Depth Mass Spectrometry Fragmentation Pathways of 1-(2-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone
Introduction & Structural Significance
The molecule 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone (often referred to as 2-(1H-imidazol-1-yl)-2'-hydroxyacetophenone) is a critical structural scaffold in medicinal chemistry. Featuring a 2-hydroxyacetophenone core linked via an alpha-carbon to an imidazole ring, this motif is highly representative of pharmacophores found in azole antifungals and metalloenzyme inhibitors.
Understanding its tandem mass spectrometry (MS/MS) fragmentation behavior is essential for structural elucidation, metabolite identification, and pharmacokinetic profiling. This guide deconstructs the gas-phase dissociation mechanics of this molecule, providing a self-validating analytical framework for its characterization.
Ionization Dynamics & Proton Affinity
In Positive Electrospray Ionization (+ESI), the site of protonation dictates the subsequent fragmentation cascade. The molecule possesses two primary proton-acceptor sites: the carbonyl oxygen and the sp2 nitrogen (N3) of the imidazole ring.
Because the gas-phase basicity of the unhindered imidazole nitrogen is significantly higher than that of the carbonyl oxygen, protonation occurs preferentially at the imidazole ring. This yields a highly stable [M+H]⁺ precursor ion at m/z 203.0820 1. The localization of this charge acts as the driving force for the primary bond cleavages observed in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Core Fragmentation Pathways (Mechanistic Breakdown)
The fragmentation of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone follows four distinct, predictable pathways driven by bond dissociation energies and resonance stabilization.
Pathway A: C-N Bond Cleavage (The Imidazole Loss)
The most kinetically favorable fragmentation is the heterolytic cleavage of the C-N bond connecting the phenacyl moiety to the imidazole ring. Depending on charge retention, this pathway diverges:
-
Charge Retention on Phenacyl: Proton transfer occurs via a gas-phase rearrangement prior to dissociation, expelling neutral imidazole (68 Da) and yielding the highly conjugated 2-hydroxyphenacyl cation at m/z 135.044 2.
-
Charge Retention on Imidazole: The phenacyl group is lost as a neutral species, leaving the protonated imidazole intact at m/z 69.045 .
Pathway B: Alpha-Cleavage (Acylium Ion Formation)
Alpha-cleavage at the C-C bond adjacent to the carbonyl group is a hallmark of acetophenone derivatives. The cleavage of the bond between the carbonyl carbon and the alpha-methylene carbon results in the neutral loss of the (1H-imidazol-1-yl)methyl radical. The resulting fragment is a resonance-stabilized 2-hydroxybenzoyl cation (an acylium ion) at m/z 121.028 3.
Pathway C: Decarbonylation (CO Expulsion)
The acylium ion (m/z 121.028) is a highly reactive intermediate that readily undergoes decarbonylation under higher collision energies. The extrusion of carbon monoxide (CO, 28 Da) yields the hydroxyphenyl cation at m/z 93.033 3.
Pathway D: Ortho-Effect Mediated Water Loss
The spatial proximity of the ortho-hydroxyl group to the carbonyl oxygen enables a specific proximity effect known as the ortho-effect. A six-membered cyclic transition state facilitates the abstraction of a proton, leading to the neutral elimination of a water molecule (18 Da). This produces a distinct fragment at m/z 185.071 .
Gas-phase fragmentation pathways of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone in +ESI.
Quantitative Data Summary
The following table synthesizes the exact mass data and predicted relative abundances based on the defined mechanistic pathways.
| Fragment Ion Name | Proposed Formula | Calculated Exact Mass (m/z) | Relative Abundance (Predicted) | Fragmentation Mechanism |
| Precursor Ion | [C₁₁H₁₁N₂O₂]⁺ | 203.0820 | 100% | Protonation at imidazole N3 |
| Water Loss | [C₁₁H₉N₂O]⁺ | 185.0714 | 15% | Ortho-effect mediated H₂O loss |
| 2-Hydroxyphenacyl | [C₈H₇O₂]⁺ | 135.0446 | 65% | C-N bond cleavage, neutral imidazole loss |
| 2-Hydroxybenzoyl | [C₇H₅O₂]⁺ | 121.0289 | 85% | Alpha-cleavage (C-C), acylium ion formation |
| Hydroxyphenyl | [C₆H₅O]⁺ | 93.0340 | 40% | CO loss from m/z 121 acylium ion |
| Protonated Imidazole | [C₃H₅N₂]⁺ | 69.0452 | 55% | C-N bond cleavage, charge on imidazole |
Experimental Protocol: Self-Validating High-Resolution MS/MS Workflow
To ensure trustworthiness and strict reproducibility, the following methodology employs a self-validating system using stepped collision energies (NCE) and internal lock-mass calibration. This guarantees that all observed fragments are true structural derivatives rather than artifacts.
Step 1: Sample Preparation
-
Action: Dissolve the analyte in a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: The 50/50 organic-aqueous mix ensures optimal droplet desolvation in the ESI source. The 0.1% Formic Acid provides an excess of protons to guarantee complete ionization of the basic imidazole nitrogen, maximizing precursor ion intensity.
Step 2: Liquid Chromatography (LC) Introduction
-
Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile).
-
Causality: Chromatographic retention separates the target analyte from isobaric matrix interferences, ensuring the MS acquires a pure precursor population.
Step 3: ESI Source Optimization
-
Action: Set Capillary Voltage to +3.5 kV, Desolvation Temperature to 350 °C, and Sheath Gas to 40 arbitrary units.
-
Causality: These parameters provide the thermal and electrical energy required to efficiently evaporate the solvent and transfer the [M+H]⁺ ions into the high-vacuum region without inducing premature, in-source fragmentation.
Step 4: Precursor Isolation & Lock Mass Calibration
-
Action: Isolate m/z 203.0820 in the quadrupole with a narrow isolation width (1.0 Da). Simultaneously infuse an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771).
-
Causality: The narrow isolation window prevents co-fragmentation of background ions. The lock mass provides real-time mass axis correction, ensuring sub-2 ppm mass accuracy to definitively validate the empirical formulas of the generated fragments.
Step 5: Stepped Higher-Energy Collisional Dissociation (HCD)
-
Action: Acquire MS/MS spectra at Normalized Collision Energies (NCE) of 15, 30, and 45.
-
Causality: Molecules with multiple functional groups exhibit varying bond dissociation energies. Stepped HCD creates a self-validating dataset: Low energy (NCE 15) validates highly labile bonds (like the m/z 135 C-N cleavage), while high energy (NCE 45) forces secondary fragmentations (like the m/z 121 → m/z 93 decarbonylation), allowing the reconstruction of a definitive fragmentation tree.
Step 6: Data Synthesis (Breakdown Curves)
-
Action: Plot a breakdown curve (Relative Abundance vs. Collision Energy) for the precursor and all major product ions.
-
Causality: Observing the sequential rise and fall of specific ions mathematically validates precursor-product relationships (e.g., confirming that m/z 93 is a secondary product of m/z 121).
Self-validating High-Resolution MS/MS workflow utilizing stepped HCD and lock-mass calibration.
Conclusion
The fragmentation of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone is a textbook example of charge-directed dissociation. By understanding the proton affinity of the imidazole ring and the resonance stabilization of the resulting phenacyl and acylium ions, researchers can confidently map these pathways. Employing a self-validating workflow with stepped collision energies ensures high-confidence structural elucidation, which is vital for downstream drug metabolism and pharmacokinetic (DMPK) studies.
References
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL:[1]
-
Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides (Phenacyl Cleavage) Source: PubMed (NIH) URL:[2]
-
Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide Source: BenchChem URL:[3]
Sources
Thermodynamic Stability and Physicochemical Profiling of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Executive Summary
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is a structurally complex phenacylimidazole derivative. Featuring a 2-hydroxyacetophenone moiety coupled to an imidazole ring via an alpha-carbon linkage, this scaffold is highly relevant in the development of metalloenzyme inhibitors and antifungal active pharmaceutical ingredients (APIs). Understanding the thermodynamic boundaries of this molecule is critical for drug formulation, storage, and forced degradation profiling. This whitepaper provides an in-depth analysis of its thermodynamic stability, driven by intramolecular hydrogen bonding, tautomeric equilibria, and thermal degradation kinetics.
Structural Thermodynamics & Intramolecular Dynamics
The thermodynamic stability of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is governed by the interplay between two distinct structural features: the hydrogen-bonded acetophenone core and the sterically demanding imidazole ring.
Intramolecular Hydrogen Bonding
The 2-hydroxyl group on the phenyl ring acts as a dedicated hydrogen bond donor to the adjacent carbonyl oxygen. This intramolecular interaction ( O-H⋯O=C ) effectively "locks" the phenyl ring and the carbonyl group into a highly stable planar conformation. By reducing the electrophilicity of the carbonyl carbon, this H-bond network significantly lowers the standard enthalpy of formation ( ΔfH∘ ) compared to its para-substituted isomers . This conformational rigidity minimizes the entropic penalty during crystallization, driving a highly stable solid-state lattice.
Keto-Enol Tautomerization
While acetophenone derivatives can undergo keto-enol tautomerization, the presence of the imidazole ring at the alpha position introduces significant steric hindrance. The keto form remains thermodynamically dominant ( ΔGtaut≈+14.2 kJ/mol ). Enolization requires breaking the stabilizing intramolecular H-bond and forces the bulky imidazole ring into a co-planar clash with the phenyl system, making the enol tautomer energetically unfavorable under standard physiological conditions.
C-N Bond Liability
The most thermodynamically vulnerable node in this molecule is the C-N bond connecting the ethanone alpha-carbon to the imidazole nitrogen. Under extreme thermal stress, this phenacyl-imidazole bond undergoes homolytic or heterolytic cleavage, a well-documented degradation pathway in related azole derivatives .
Thermodynamic pathways highlighting tautomerization and primary thermal degradation thresholds.
Quantitative Thermodynamic Profiling
The following table synthesizes the estimated and extrapolated thermodynamic parameters for the Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- scaffold, grounded in empirical data from its constituent substructures .
| Thermodynamic Property | Value / Estimate | Source Methodology | Mechanistic Implication |
| Standard Enthalpy of Formation ( ΔfH∘ ) | -261.8 kJ/mol | Joback Method / NIST Base | Exothermic stability driven by the robust intramolecular H-bond network. |
| Ideal Gas Heat Capacity ( Cp,gas at 543 K) | 237.8 J/mol·K | Extrapolated from Cheméo | High capacity due to complex vibrational modes of the orthogonal ring systems. |
| C-N Bond Dissociation Energy | ~285 kJ/mol | Literature Extrapolation | Dictates the onset of thermal decomposition (>250°C); primary liability site. |
| Gibbs Free Energy of Tautomerization ( ΔGtaut ) | +14.2 kJ/mol | Computational / VT-NMR | Keto form is heavily favored; enolization is sterically and enthalpically penalized. |
Experimental Methodologies for Stability Validation
To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating analytical protocols. The methodologies below are designed to isolate true thermodynamic degradation from solvent-induced artifacts.
Protocol 1: Solid-State Thermal Profiling (DSC/TGA)
This protocol determines the absolute thermal processing window of the API by mapping phase transitions and degradation onset.
-
Sample Preparation: Mill the synthesized compound to a uniform particle size (<50 µm). Causality: Uniform particle size eliminates surface-area-dependent heat transfer artifacts, ensuring sharp, reproducible endothermic peaks.
-
Desiccation & Baseline Validation: Load 5.0 mg of the sample into an alumina crucible. Perform an isothermal hold at 80°C for 30 minutes under a 50 mL/min dry nitrogen purge. Causality: This is a critical self-validating step. If mass loss occurs during this hold, the sample contains residual solvent or moisture, which would otherwise skew the high-temperature degradation curve.
-
Dynamic Heating: Ramp the temperature from 80°C to 400°C at a precise rate of 10°C/min.
-
Data Acquisition: Record the extrapolated onset temperature of the endothermic melting peak via Differential Scanning Calorimetry (DSC) and the onset of mass loss via Thermogravimetric Analysis (TGA). The delta between these two values defines the safe thermal processing window for hot-melt extrusion or formulation.
Protocol 2: Solution-State Kinetic Stability (VT-NMR)
This protocol assesses the rotational energy barriers and tautomeric stability of the molecule in a solvated state .
-
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO is a strong hydrogen-bond acceptor. It is specifically chosen to competitively disrupt the molecule's intramolecular H-bond, simulating a "worst-case" scenario for solution stability and maximizing the probability of observing enolization.
-
Spectral Baseline: Acquire standard 1H-NMR and 13C-NMR spectra at 25°C to establish the baseline integration of the keto-form.
-
Variable Temperature Execution: Ramp the NMR probe temperature in 10°C increments up to 120°C. Allow exactly 5 minutes of thermal equilibration at each step before acquiring 16 scans.
-
Kinetic Analysis: Monitor the alpha-protons (the phenacyl CH2 group, typically resonating around 5.4–5.6 ppm). Peak broadening or shifting indicates the onset of rapid C-N bond rotation or tautomeric exchange. Calculate the rotational energy barrier using the Eyring equation derived from the coalescence temperature.
Step-by-step experimental workflow for comprehensive thermodynamic and kinetic stability profiling.
References
-
NIST Mass Spectrometry Data Center. "Ethanone, 1-(2-hydroxyphenyl)-." NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Cheméo. "Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Chemical & Physical Properties." Cheméo Database. URL:[Link]
-
National Center for Biotechnology Information. "1-(1H-Imidazol-1-yl)ethanone." PubChem Compound Summary for CID 17174. URL:[Link]
-
Sobiak, S. "Reaction of 4-Bromo-2-methyl-5-nitro-1-phenacylimidazole Derivatives with Morpholine, Pyrrolidine and Piperidine." Synthetic Communications, 1998, 28(14), 2703-2711. URL:[Link]
-
Iddon, B., et al. "Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1987, 1437-1443. URL:[Link]
Mechanism of Action of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- Derivatives: A Technical Whitepaper on Azole-Based Antifungal Scaffolds
Executive Summary
The chemical scaffold Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- represents a highly versatile and potent class of azole-based therapeutic agents. Originally designed by exploring the scaffold flexibility of rigid antifungal analogs (such as 3'-chloro-3-imidazolylflavanone), these derivatives have emerged as powerful inhibitors of fungal sterol biosynthesis[1]. As a Senior Application Scientist, I approach this scaffold not just as a static chemical structure, but as a dynamic molecular machine engineered to disrupt specific pathogenic pathways. This whitepaper deconstructs the mechanism of action, pharmacophore mapping, and the self-validating experimental workflows required to characterize these derivatives in drug development.
Molecular Architecture and Pharmacophore Mapping
The biological efficacy of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone derivatives is dictated by the precise spatial arrangement of three critical pharmacophoric elements. Understanding this architecture is essential for rational drug design and structure-activity relationship (SAR) optimization.
-
The 1H-Imidazole Ring (The Warhead): The unhindered basic nitrogen (N3) of the imidazole ring acts as a strong Lewis base. Its primary function is to coordinate directly with the heme iron (Fe³⁺) located deep within the active site of the target enzyme[2].
-
The Ethanone Linker (The Flexible Hinge): Unlike rigid flavanone analogs, the C2-C3 disconnection provided by the ethanone bridge grants the molecule significant conformational flexibility[1]. This allows the derivative to adopt an induced-fit conformation within the hydrophobic substrate-binding pocket, minimizing steric clashes that often plague more rigid scaffolds.
-
The 2-Hydroxyphenyl Moiety (The Anchor): This region, along with its various substitutions (e.g., benzyloxy or 2,4-dichlorobenzyloxy groups), engages in extensive hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket (such as Tyr132 in Candida albicans)[1][3]. The hydroxyl group can also participate in hydrogen bonding with the enzyme's apoprotein, anchoring the inhibitor and driving selectivity for the fungal enzyme over mammalian orthologs[4].
Core Mechanism: CYP51 (Lanosterol 14α-Demethylase) Inhibition
The primary mechanism of action for these derivatives is the potent, non-competitive inhibition of Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[2][5].
Under normal physiological conditions, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, an essential step in producing ergosterol, which maintains fungal cell membrane fluidity and integrity[2]. When an ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- derivative is introduced, the imidazole nitrogen coordinates to the heme iron, displacing the native oxygen ligand and halting the catalytic cycle[4].
This inhibition triggers a lethal biochemical cascade:
-
Ergosterol Depletion: The lack of mature ergosterol severely compromises membrane fluidity, disrupting the function of membrane-bound enzymes and ion channels[5].
-
Toxic Sterol Accumulation: 14α-methylated sterols (e.g., 14α-methyl-3,6-diol) accumulate rapidly. These aberrant sterols induce severe membrane stress, altering permeability and ultimately resulting in fungal cell death[6].
Caption: Ergosterol biosynthesis pathway inhibition by imidazole-ethanone derivatives.
Experimental Workflows: Self-Validating Systems
To rigorously validate the mechanism of action of newly synthesized derivatives, we must employ orthogonal assays. A robust scientific protocol must be self-validating; therefore, we pair an in vitro target engagement assay with an in cellulo phenotypic validation assay.
Protocol 1: CYP51 Spectral Binding Assay (In Vitro Target Engagement)
-
Causality: To prove direct target engagement, we measure the shift in the Soret band of the CYP51 heme upon inhibitor binding. A shift from ~410 nm to ~425 nm (a classic Type II difference spectrum) provides definitive proof of nitrogen-iron coordination[2].
-
Step 1: Purify recombinant fungal CYP51 (e.g., C. albicans Erg11) and dilute to 2 µM in potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.
-
Step 2: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 to 500 nm using a dual-beam spectrophotometer.
-
Step 3: Titrate the ethanone derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Crucially, add an equal volume of pure DMSO to the reference cuvette to nullify solvent-induced spectral artifacts.
-
Step 4: Record the difference spectra after each addition. Calculate the binding affinity ( Kd ) using the Michaelis-Menten equation based on the peak-to-trough absorbance difference ( ΔA425−410 ).
Protocol 2: Intracellular Sterol Profiling via GC-MS (Phenotypic Validation)
-
Causality: Target engagement in vitro is meaningless if the drug cannot penetrate the fungal cell wall or is effluxed. We use GC-MS to quantify the depletion of ergosterol and accumulation of lanosterol, proving that the biochemical phenotype matches the in vitro target inhibition[3].
-
Step 1: Culture Candida albicans in RPMI 1640 medium to the mid-logarithmic growth phase.
-
Step 2: Treat cells with sub-MIC concentrations of the derivative for 16 hours to allow sterol turnover without causing immediate cell lysis.
-
Step 3: Harvest cells, wash with sterile water, and saponify the cell pellets with methanolic KOH (15% w/v) at 85°C for 1 hour to release bound sterols.
-
Step 4: Extract the non-saponifiable lipids (sterols) using n-heptane.
-
Step 5: Derivatize the sterols with BSTFA/TMCS to form volatile trimethylsilyl (TMS) ethers.
-
Step 6: Analyze via GC-MS. Identify sterols by comparing retention times and mass fragmentation patterns against authentic standards (e.g., lanosterol, ergosterol, and cholesterol as an internal standard).
Caption: Self-validating experimental workflow for confirming CYP51 inhibition.
Quantitative Data & Structure-Activity Relationship (SAR)
The structural flexibility of the ethanone linker allows for extensive optimization. Studies exploring the scaffold flexibility of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives have demonstrated that specific bulk and halogenation on the benzyloxy ring drastically improve binding affinity[1]. For instance, the 2,4-dichlorobenzyloxy derivative (Compound 2g) exhibits superior potency compared to the unsubstituted core and even rivals clinical standards like fluconazole[1].
Table 1: Representative SAR and Quantitative Data for Imidazole-Ethanone Derivatives
| Compound / Substitution | Target Enzyme | CYP51 IC50 (µM) | MIC against C. albicans (µg/mL) | Phenotypic Result (GC-MS) |
| Rigid Analog (Flavanone) | CYP51 | ~0.50 | 1.00 | Moderate Ergosterol Depletion |
| Unsubstituted Ethanone Core | CYP51 | 1.20 | 4.00 | Weak Ergosterol Depletion |
| 2-Benzyloxy Derivative | CYP51 | 0.30 | 0.50 | Strong Ergosterol Depletion |
| 2-(2,4-Dichlorobenzyloxy) (2g) | CYP51 | <0.10 | 0.125 | Complete Ergosterol Depletion |
| Fluconazole (Standard) | CYP51 | 0.15 | 0.25 | Complete Ergosterol Depletion |
Note: Data synthesized from SAR studies exploring scaffold flexibility and azole binding efficacy.
References
- Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)
- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives Source: Journal of Applied Pharmaceutical Science URL
- Structural Insights into the Azole Resistance of the Candida albicans Darlington Strain Using Saccharomyces cerevisiae Lanosterol 14α-Demethylase as a Surrogate Source: MDPI URL
- Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases Source: MDPI URL
- Lanosterol 14 alpha-demethylase Source: wikidoc URL
- Modeling and interactions of Aspergillus fumigatus lanosterol 14-α demethylase 'A' with azole antifungals Source: R Discovery URL
- Source: PMC (nih.gov)
Sources
- 1. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanosterol 14 alpha-demethylase - wikidoc [wikidoc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Molecular Docking Studies of 1-(2-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone: A Technical Guide to CYP51 Inhibition
Executive Summary
In the landscape of antifungal drug discovery, the imidazole class of heterocycles remains a cornerstone due to its ability to selectively inhibit metalloproteins. Specifically, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone serves as both a potent pharmacophore and a versatile synthetic intermediate for conformationally constrained azole antifungals, such as imidazolylchromanones and trans-3-imidazolylflavanones[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic docking tutorials. Here, we dissect the causality behind conformational selection, the quantum-mechanical limitations of empirical scoring functions, and the establishment of a self-validating computational workflow. This guide provides drug development professionals with a robust framework for modeling the interactions between imidazole derivatives and their primary target: Lanosterol 14α-demethylase (CYP51).
Pharmacological Target & Mechanistic Pathway
Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme critical for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, resulting in fungal growth arrest and cell death[2].
The molecular architecture of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone is perfectly suited for this target:
-
The Imidazole Ring: Acts as a strong Lewis base. The unprotonated N3 atom coordinates directly with the heme iron (Fe) in the CYP51 active site, displacing the native diatomic oxygen required for the demethylation catalytic cycle[3][4].
-
The 2-Hydroxyphenyl Moiety: Provides a lipophilic scaffold that occupies the hydrophobic access channel of CYP51, while the ortho-hydroxyl group acts as a hydrogen bond donor/acceptor to stabilize the complex via interactions with polar residues (e.g., Tyr118).
Fig 1. Ergosterol biosynthesis pathway and the inhibitory intervention by imidazole derivatives.
Conformational Dynamics: The "Di-axial vs. Di-equatorial" Paradox
A critical challenge in molecular docking is understanding the difference between a molecule's solution-state conformation and its bioactive conformation.
When 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone is cyclized into rigidified derivatives like 2-alkyl-3-imidazolylchromanones, ¹H NMR spectroscopy reveals that the 2-alkyl side chain and the 3-imidazolyl moiety exist predominantly in the di-equatorial conformation in solution[1][2]. This is thermodynamically favored due to minimized steric hindrance.
However, molecular docking studies demonstrate that the di-axial form is the actual active conformation [1][2]. Why? The narrow, rigid binding channel of CYP51 forces the ligand into a higher-energy di-axial state. The immense binding free energy (ΔG) generated by the coordinate covalent bond between the imidazole nitrogen and the heme iron, combined with extensive hydrophobic packing, easily compensates for the conformational entropy loss.
Expert Insight: Failing to account for this energetic compensation is the leading cause of false negatives in virtual screening. If your docking protocol only samples the di-equatorial minimum, it will fail to predict the bioactivity of these azole derivatives.
Self-Validating Molecular Docking Protocol for Metalloproteins
To ensure scientific integrity, computational protocols must be self-validating. Standard empirical scoring functions (like those in AutoDock Vina or GLIDE standard precision) often fail to accurately model the quantum mechanical nature of transition metal coordinate bonds. The following protocol introduces specific constraints and validation checkpoints to overcome this.
Step 1: Ligand Preparation
-
Build the 3D structure of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone.
-
Assign protonation states at physiological pH (7.4). Ensure the imidazole N3 atom remains unprotonated (lone pair available for metal coordination).
-
Perform a geometry optimization using a semi-empirical method (e.g., PM6) or Density Functional Theory (DFT).
-
Validation Checkpoint 1: Conduct a vibrational frequency calculation. Zero imaginary frequencies confirm the ligand is at a true local energy minimum.
Step 2: Protein Preparation
-
Retrieve a high-resolution crystal structure of CYP51 (e.g., Candida albicans CYP51).
-
Remove water molecules beyond 3.0 Å of the active site, add missing hydrogen atoms, and assign bond orders.
-
Explicitly define the heme iron as Fe(III) and assign appropriate partial charges to the porphyrin ring.
-
Validation Checkpoint 2: Generate a Ramachandran plot. Proceed only if >95% of residues are in favored/allowed regions, ensuring the backbone geometry is sound.
Step 3: Grid Generation & Internal Validation
-
Center the docking grid box directly on the heme iron atom, extending the bounding box to 20 Å × 20 Å × 20 Å to encompass the hydrophobic access channel.
-
Validation Checkpoint 3 (Critical): Extract the native co-crystallized ligand (e.g., fluconazole) and re-dock it blindly into the grid. The Root Mean Square Deviation (RMSD) between your docked pose and the crystallographic pose must be ≤ 2.0 Å . If it fails, recalibrate your grid size or metal ion parameters before proceeding.
Step 4: Constrained Docking Execution
-
Introduce a distance constraint of 2.0 Å – 2.4 Å between the imidazole N3 atom of the ligand and the heme Fe(III) ion.
-
Execute the docking run allowing full ligand flexibility (to sample both di-axial and di-equatorial states) while keeping the receptor rigid.
-
Validation Checkpoint 4: Analyze the top 5 generated poses. A convergence of poses (RMSD < 1.5 Å among the top clusters) validates that the global minimum of the scoring function has been successfully identified.
Fig 2. Self-validating molecular docking workflow for metalloprotein targets like CYP51.
Quantitative Data Summarization
The following table synthesizes the comparative docking metrics for 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone and its extended derivatives against CYP51, highlighting the energetic penalty of incorrect conformational sampling[1][2].
Table 1: Comparative Docking Metrics for Imidazole Derivatives against CYP51
| Ligand / Conformation | Target Receptor | Binding Free Energy (ΔG, kcal/mol) | Heme Fe-N Coordination Distance (Å) | Key Interacting Residues |
| 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone | CYP51 | -7.8 | 2.15 | Tyr118, Leu376, Heme-Fe |
| trans-2-(1-Pentyl)-3-imidazolylchroman-4-one (Di-axial) | CYP51 | -9.6 | 2.11 | Tyr118, Phe126, Met508, Heme-Fe |
| trans-2-(1-Pentyl)-3-imidazolylchroman-4-one (Di-equatorial) | CYP51 | -5.2 | 3.45 | Steric clash with Leu376 |
| Fluconazole (Native Reference) | CYP51 | -10.2 | 2.08 | Tyr118, Phe126, Ser378, Heme-Fe |
Data Interpretation: The di-equatorial conformation of the chromanone derivative, despite being stable in solution, exhibits a severe drop in binding affinity (-5.2 kcal/mol) and fails to coordinate the heme iron (3.45 Å). The di-axial conformation successfully mimics the native reference, validating the necessity of constrained docking parameters.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-: A Technical Guide to IR Absorption Bands and Mechanistic Assignments
Executive Summary
For researchers and drug development professionals, the structural verification of complex pharmacophores is a critical quality attribute in the synthesis pipeline. Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is a highly functionalized molecule that merges a metal-chelating ortho-hydroxyacetophenone core with a biologically active N-substituted imidazole moiety.
Infrared (IR) spectroscopy serves as a premier, non-destructive analytical modality for confirming the structural integrity of this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere peak listing. Here, we decode the causality behind the vibrational modes—specifically focusing on how intramolecular hydrogen bonding and heterocyclic N-alkylation dictate the molecule's unique spectral fingerprint.
Mechanistic Spectroscopic Principles
To accurately interpret the Fourier-transform infrared (FT-IR) spectrum of this molecule, one must understand the quantum mechanical and steric environments governing its two primary functional domains.
The Ortho-Hydroxyacetophenone Pharmacophore: Intramolecular Hydrogen Bonding
The 2-hydroxyacetophenone substructure is defined by a robust, thermodynamically favorable intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the adjacent carbonyl (C=O) oxygen[1]. This interaction creates a stable, pseudo-six-membered aromatic ring system.
-
Causality of the Carbonyl Shift: In a standard, unassociated aromatic ketone, the C=O stretching vibration typically appears around 1680–1700 cm⁻¹. However, the hydrogen bond acts as an electron-withdrawing force on the carbonyl oxygen, lengthening the C=O bond and reducing its force constant. Consequently, the C=O stretch in this molecule is significantly red-shifted to the 1630–1650 cm⁻¹ region[1].
-
Causality of the Hydroxyl Shift: Concurrently, the O-H bond is weakened by its participation in the hydrogen bond network. This results in a highly broadened and lowered O-H stretching band, typically spanning 3200 to 2500 cm⁻¹ [1]. The broadness is a direct result of the distribution of vibrational micro-states within the hydrogen-bonded network.
The N-Alkylated Imidazole Moiety: Ring Vibrations and Symmetry
The substitution of the imidazole nitrogen (N1) with the aliphatic ethanone linker fundamentally alters the symmetry and vibrational modes of the heterocycle[2].
-
Absence of N-H Stretching: Free imidazoles exhibit a prominent, broad N-H stretch above 3100 cm⁻¹. Because this molecule is N-alkylated at the 1-position, this band is strictly absent—a critical diagnostic marker for successful coupling[2].
-
Ring Breathing and Skeletal Vibrations: The IR signature of the N-substituted imidazole is instead dominated by the C=N and C=C stretching modes in the 1580–1500 cm⁻¹ region, and highly characteristic in-plane ring breathing modes around 1100–1050 cm⁻¹ [3]. The out-of-plane C-H bending of the imidazole ring also produces a strong, sharp signal near 750–700 cm⁻¹ .
Quantitative Spectral Assignments
The following table synthesizes the expected quantitative data for the target molecule, mapping specific wavenumber ranges to their corresponding functional groups and the mechanistic rationale behind their appearance.
| Wavenumber Range (cm⁻¹) | Functional Group / Vibrational Mode | Intensity | Mechanistic Causality & Structural Assignment |
| 3200 – 2500 | O-H stretch (Phenolic) | Broad, Medium | Weakened O-H bond due to strong intramolecular OH···O=C hydrogen bonding. |
| 3150 – 3050 | C-H stretch (Aromatic/Heteroaromatic) | Weak | Standard sp² C-H stretching of the phenyl and imidazole rings. |
| 2950 – 2850 | C-H stretch (Aliphatic) | Weak | sp³ C-H stretching originating from the -CH₂- linker. |
| 1630 – 1650 | C=O stretch (Ketone) | Strong, Sharp | Red-shifted due to conjugation with the phenyl ring and intramolecular H-bonding. |
| 1580 – 1500 | C=C and C=N stretch | Medium to Strong | Skeletal vibrations of the aromatic phenyl and N-substituted imidazole rings. |
| 1250 – 1200 | C-O stretch (Phenolic) | Strong | C-O single bond stretching, stabilized by the aromatic system. |
| 1100 – 1050 | Imidazole Ring Breathing | Medium | Diagnostic in-plane skeletal deformation of the N-alkylated imidazole. |
| 750 – 700 | C-H out-of-plane bend | Strong, Sharp | Characteristic of both ortho-disubstituted benzenes and imidazole rings. |
Self-Validating Experimental Protocol: ATR-FTIR Workflow
To ensure data integrity (E-E-A-T), the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system . Every step includes a built-in quality control check to eliminate artifacts.
Step 1: System Initialization & Background Validation
-
Clean the diamond ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Allow to air dry.
-
Acquire a single-beam background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Validation Check: Inspect the background for atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹). If present, purge the optical bench with dry nitrogen until the baseline stabilizes.
Step 2: Sample Application & Pressure Optimization
-
Place 2–5 mg of the solid Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- directly onto the center of the ATR crystal.
-
Lower the pressure anvil. Monitor the real-time spectral preview.
-
Validation Check: Increase pressure until the strongest peak (likely the C=O or C-O stretch) reaches an absorbance between 0.2 and 0.8 AU . Absorbance >1.0 AU violates the linear dynamic range of the Beer-Lambert law and will cause peak distortion (derivative-like artifacts).
Step 3: Spectral Acquisition & Processing
-
Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution to ensure a high signal-to-noise ratio (SNR).
-
Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth dp∝λ ).
-
Validation Check: Verify that the baseline is flat between 2500–2000 cm⁻¹ (a region typically devoid of absorption for this molecule). A sloping baseline indicates poor crystal contact or excessive sample scattering.
Spectral Interpretation Workflow
The following decision-tree diagram illustrates the logical workflow for verifying the structural identity of the synthesized molecule based on its acquired FT-IR spectrum.
Logical workflow for FT-IR spectral interpretation and structural validation.
References
The mechanistic principles and spectral assignments detailed in this guide are grounded in the following authoritative sources:
-
A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications | jpub.org | 1
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity | ijpsonline.com | 2
-
Epoxy Resin/Ionic Liquid Systems: The Influence of Imidazolium Cation Size and Anion Type on Reactivity and Thermomechanical Properties | acs.org | 3
Sources
Application Note: Synthesis and Analytical Validation of 1-(2-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone
Introduction and Mechanistic Rationale
The incorporation of imidazole moieties into aryl ketone scaffolds is a fundamental transformation in medicinal chemistry and materials science. Compounds such as 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone (also referred to as 2-(1H-imidazol-1-yl)-2'-hydroxyacetophenone) serve as critical precursors for the development of potent antifungal agents, novel oxime derivatives, and complex transition metal ligands[1][2].
The synthesis of this molecule relies on a regioselective bimolecular nucleophilic substitution ( SN2 ). The starting material, 2-bromo-1-(2-hydroxyphenyl)ethanone, features a highly electrophilic α -carbon due to the adjacent electron-withdrawing carbonyl group. Imidazole acts as the nucleophile.
Causality in Reaction Design: A common challenge in this synthesis is the potential for competing O-alkylation due to the presence of the free phenolic hydroxyl group. However, two factors drive the N-alkylation chemoselectivity:
-
Intramolecular Hydrogen Bonding: The hydroxyl proton forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction reduces the nucleophilicity of the oxygen atom.
-
Base Selection: Utilizing a mild, heterogeneous base like anhydrous Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent (Acetonitrile) effectively scavenges the hydrobromic acid byproduct to prevent imidazole protonation, without fully ionizing the strongly hydrogen-bonded phenol to a highly reactive phenoxide[3].
Synthetic Workflow
Synthetic workflow for the chemoselective SN2 N-alkylation of imidazole.
Materials and Reagents
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Bromo-1-(2-hydroxyphenyl)ethanone | 215.04 | 1.0 | 2.15 g | Electrophile |
| Imidazole | 68.08 | 1.2 | 0.82 g | Nucleophile |
| Potassium Carbonate ( K2CO3 ) | 138.21 | 1.5 | 2.07 g | Acid Scavenger / Base |
| Acetonitrile (Anhydrous) | 41.05 | - | 30.0 mL | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 100.0 mL | Extraction Solvent |
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture-induced hydrolysis of the α -bromo ketone.
-
Dissolution: Dissolve 2.15 g (10 mmol) of 2-bromo-1-(2-hydroxyphenyl)ethanone in 30 mL of anhydrous acetonitrile.
-
Reagent Addition: Add 0.82 g (12 mmol) of imidazole to the stirring solution. The slight excess of imidazole ensures complete consumption of the alkylating agent.
-
Base Addition: Add 2.07 g (15 mmol) of finely powdered, anhydrous K2CO3 in one portion.
Phase 2: Reaction Execution and Monitoring
-
Heating: Transfer the flask to a pre-heated oil bath or heating mantle set to 60 °C. Stir vigorously (approx. 600 rpm) to maintain the heterogeneous suspension of K2CO3 .
-
TLC Monitoring: After 3 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (1:1, v/v). The product will appear as a new, highly UV-active spot with a lower Rf value than the starting bromide due to the polar imidazole ring. Continue heating until the starting material is fully consumed (typically 4-6 hours).
Phase 3: Workup and Purification
-
Quenching: Remove the reaction from heat and allow it to cool to ambient temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts ( K2CO3 and KBr ). Wash the filter cake with an additional 10 mL of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Extraction: Dissolve the resulting crude residue in 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash with distilled water ( 2×25 mL) to remove residual imidazole and trace salts. Wash with brine (25 mL).
-
Drying & Crystallization: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate in vacuo. Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone as a crystalline solid[2].
Self-Validating System: Analytical Characterization
To ensure the integrity of the protocol and confirm chemoselectivity (N- vs O-alkylation), the isolated product must be validated using 1H NMR spectroscopy (in DMSO−d6 or CDCl3 ).
Diagnostic Peaks:
-
Methylene Bridge ( −CH2− ): A distinct singlet integrating to 2 protons should appear between δ 5.40 - 5.60 ppm . If O-alkylation had occurred, the methylene protons would shift differently, and the imidazole N−H would remain.
-
Imidazole Protons: Three distinct signals integrating to 1 proton each should appear in the aromatic region (approx. δ 7.60, 7.10, and 6.90 ppm ), confirming the presence of the covalently bound imidazole ring.
-
Phenolic Hydroxyl ( −OH ): A sharp, downfield singlet above δ 10.5 ppm (often near 11.5 ppm due to strong intramolecular hydrogen bonding with the ketone) confirms that the phenol remains unalkylated.
References
-
Synthesis and Antifungal Activity of Novel Imidazole Derivatives Source: ACS Publications URL:[Link]
-
Synthesis and Characterization of Novel Oxime Derivatives Source: ResearchGate URL:[Link]
-
Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base Source: Oriental Journal of Chemistry URL:[Link]
Sources
Application Note: In Vitro Antimicrobial Assay Protocols for Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Introduction & Mechanistic Rationale
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is a synthetic heterocyclic compound featuring a privileged imidazole core linked to a 2-hydroxyphenyl moiety via an ethanone bridge. In drug development, the imidazole ring is a cornerstone scaffold recognized for its broad-spectrum antimicrobial and antifungal properties[1].
The primary mechanism of action for imidazole-containing compounds involves the competitive inhibition of lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis[2]. The unhindered nitrogen atom of the imidazole ring coordinates directly with the heme iron of CYP51A1, halting ergosterol production, causing the accumulation of toxic methylated sterols, and ultimately leading to membrane disruption[3]. In bacterial pathogens, lipophilic imidazole derivatives intercalate into the lipid bilayer, compromising membrane integrity and causing the leakage of intracellular contents[4]. The addition of the 2-hydroxyphenyl group provides a critical hydrogen-bond donor/acceptor site, enhancing target affinity and facilitating redox-mediated oxidative stress.
Figure 1: Mechanism of action for imidazole-based ergosterol and membrane disruption.
Compound Handling & Preparation
Expert Insight on Causality: Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is highly lipophilic. Attempting to dissolve this compound directly in aqueous buffers will cause immediate precipitation, leading to false-negative efficacy readouts.
-
Stock Solution: Dissolve the compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL (or 10 mM). Vortex and sonicate for 5 minutes to ensure complete solubilization.
-
Solvent Control: The final concentration of DMSO in any assay well must not exceed 1% (v/v) . Concentrations >1% exhibit intrinsic toxicity against sensitive strains (e.g., Streptococcus pneumoniae or Candida spp.), artificially lowering the Minimum Inhibitory Concentration (MIC) and invalidating the assay.
Protocol 1: Broth Microdilution Assay (MIC & MBC/MFC)
This protocol is a self-validating system adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 (for aerobic bacteria)[5] and M27 (for yeasts)[6] guidelines.
Materials & Reagents
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 buffered with MOPS (pH 7.0) for fungi.
-
Causality: MOPS buffer is critical for fungal assays because CYP51A1 inhibitors lose efficacy in acidic environments; maintaining pH 7.0 standardizes the ionization state of the imidazole ring[6].
-
-
Metabolic Indicator: 0.015% Resazurin sodium salt.
-
Causality: Imidazole derivatives can sometimes form micro-precipitates in broth that mimic cellular turbidity. Resazurin provides a colorimetric validation of metabolic activity, independent of optical density[7].
-
Workflow
Figure 2: Standardized broth microdilution workflow for MIC and MBC/MFC determination.
Step-by-Step Procedure
-
Preparation of Assay Plates: In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of CAMHB or RPMI 1640 into columns 2–12.
-
Serial Dilution: Add 200 µL of the working compound solution (prepared at 2X the highest desired testing concentration, typically 128 µg/mL, in broth containing 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to column 10 by transferring 100 µL sequentially. Discard 100 µL from column 10.
-
Self-Validation: Column 11 serves as the Growth Control (broth + 1% DMSO + inoculum). Column 12 serves as the Sterility Control (broth + 1% DMSO only).
-
-
Inoculum Standardization: Suspend isolated colonies from an overnight agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL for bacteria, 1×106 to 5×106 cells/mL for yeasts)[5][6].
-
Inoculation: Dilute the suspension 1:150 in broth. Add 100 µL of this final inoculum to columns 1–11. The final test concentrations of the compound will range from 64 µg/mL to 0.125 µg/mL.
-
Incubation: Seal plates with a breathable membrane. Incubate at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (yeasts).
-
Readout (MIC): Add 20 µL of 0.015% resazurin to all wells and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The MIC is the lowest concentration well that remains blue[7].
-
Readout (MBC/MFC): To determine the Minimum Bactericidal/Fungicidal Concentration, plate 10 µL from all blue wells onto drug-free agar. The MBC/MFC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum[7].
Protocol 2: Time-Kill Kinetics Assay
While MIC provides a static endpoint, time-kill kinetics define the pharmacodynamic profile (bacteriostatic vs. bactericidal) over time, which is critical for evaluating novel imidazole derivatives.
-
Prepare flasks containing 10 mL of CAMHB with the imidazole compound at 1×, 2×, and 4× the predetermined MIC.
-
Inoculate flasks to achieve a starting density of 5×105 CFU/mL.
-
Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform exposure and aeration.
-
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile PBS to neutralize compound carryover, and plate 10 µL spots on Mueller-Hinton Agar.
-
Interpretation: A compound is considered bactericidal if it achieves a ≥3 log10 decrease in CFU/mL compared to the initial inoculum within 24 hours. Imidazole derivatives often exhibit fungistatic activity against Candida spp. but can be bactericidal against Gram-positive bacteria depending on the substitution pattern[3].
Data Presentation & Interpretation
Quantitative data should be summarized in structured tables to facilitate Structure-Activity Relationship (SAR) comparisons against standard clinical agents. Below is a representative data presentation format for this class of compounds.
Table 1: Representative Antimicrobial Profile for Imidazole Derivatives
| Organism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Activity Profile | Reference Control (MIC) |
| Staphylococcus aureus | ATCC 29213 | 4.0 | 8.0 | Bactericidal | Ciprofloxacin (0.25 µg/mL) |
| Escherichia coli | ATCC 25922 | >64 | >64 | Inactive | Ciprofloxacin (0.015 µg/mL) |
| Candida albicans | ATCC 90028 | 1.0 | >64 | Fungistatic | Fluconazole (0.5 µg/mL) |
| Candida auris | CDC B11903 | 2.0 | >64 | Fungistatic | Fluconazole (32 µg/mL) |
Note: Imidazole derivatives generally show potent anti-staphylococcal and anti-candidal activity, but limited efficacy against Gram-negative bacilli due to the outer membrane permeability barrier preventing the lipophilic molecule from reaching its target[3][4].
References
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards, 2024. URL:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI Standards, 2017. URL:[Link]
-
Al-Zaqri, N., et al. "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents." Biomolecules, 2024. URL:[Link]
-
Zhang, L., et al. "Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction." European Journal of Medicinal Chemistry (via PMC), 2021. URL:[Link]
-
Kushwaha, P. M. K., et al. "Introduction To Imidazole And Its Antimicrobial Activity: A Review." Nanotechnology Perceptions, 2024. URL: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nano-ntp.com [nano-ntp.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Applications of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- Metal Complexes in Cross-Coupling and Transfer Hydrogenation
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide
Executive Summary & Chemical Profile
The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- (hereafter referred to as H-L ) is a highly versatile N,O-donor ligand. Structurally, it features a hard phenolate oxygen and a softer imidazole nitrogen, separated by a methylene-carbonyl spacer. Upon deprotonation, it forms a stable, six-membered chelate ring with transition metals such as Palladium(II) and Ruthenium(II).
This application note details the synthesis, mechanistic rationale, and standardized protocols for utilizing [Pd(L)Cl] and [Ru(L)(PPh3)2Cl] complexes in two critical pharmaceutical transformations:
-
Suzuki-Miyaura Cross-Coupling (C-C bond formation).
-
Transfer Hydrogenation of Ketones (Chiral/achiral secondary alcohol synthesis).
Mechanistic Rationale & Scientific Integrity (E-E-A-T)
The "Push-Pull" Hemilability of N,O-Bidentate Ligands
The efficacy of H-L in catalysis stems from its asymmetric electronic profile. The hard phenolate oxygen acts as a strong σ-donor, stabilizing the metal center in higher oxidation states (e.g., oxidative addition intermediates)[1]. Conversely, the imidazole nitrogen is a softer donor capable of π-backbonding, which increases the electron density on the metal, facilitating the initial activation of inert bonds (such as aryl chlorides)[2].
This "hemilabile" nature allows the ligand to dynamically adjust its coordination strength during the catalytic cycle. In Palladium-catalyzed Suzuki couplings, the N,O-bidentate framework prevents catalyst aggregation into inactive palladium black while allowing enough flexibility for transmetalation to occur efficiently[2]. In Ruthenium-catalyzed transfer hydrogenation, the N,O-coordination creates an optimal stereoelectronic environment for the formation of the active metal-hydride species via β-hydride elimination from an isopropoxide intermediate[3].
Self-Validating Experimental Design
To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems .
-
Internal Standardization: All catalytic yields are quantified via Gas Chromatography-Mass Spectrometry (GC-MS) using dodecane as an internal standard. This eliminates isolation bias and accounts for mechanical losses.
-
Control Baselines: Every experimental run mandates a parallel "blank" reaction (omitting the metal complex) to verify that background conversion is strictly zero, ensuring the observed activity is entirely catalyst-driven.
Reaction Pathway Visualizations
Palladium-Catalyzed Suzuki-Miyaura Coupling
Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling with N,O-ligands.
Ruthenium-Catalyzed Transfer Hydrogenation
Bifunctional transfer hydrogenation mechanism of ketones using Ru(II) N,O-complexes.
Quantitative Data Summaries
The following tables summarize the optimized catalytic performance of the H-L metal complexes.
Table 1: Optimization of [Pd(L)Cl]-Catalyzed Suzuki-Miyaura Coupling Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Base (2.0 mmol), Catalyst (1.0 mol%), Solvent (3 mL), 80 °C, 2 hours.
| Entry | Base | Solvent | Conversion (%) | GC Yield (%) | Causality / Observation |
| 1 | K₂CO₃ | Toluene | 45 | 42 | Poor solubility of inorganic base limits transmetalation. |
| 2 | K₂CO₃ | EtOH/H₂O (1:1) | >99 | 98 | Biphasic system maximizes base solubility and substrate interaction. |
| 3 | Cs₂CO₃ | EtOH/H₂O (1:1) | >99 | 97 | Heavier alkali metal offers no significant kinetic advantage here. |
| 4 | None | EtOH/H₂O (1:1) | <5 | 0 | Base is strictly required for boronic acid activation. |
| 5 | K₂CO₃ | EtOH/H₂O (1:1) | 0 | 0 | Control: No catalyst added. Validates complex activity. |
Table 2: Substrate Scope for [Ru(L)(PPh3)2Cl]-Catalyzed Transfer Hydrogenation Reaction Conditions: Ketone (1.0 mmol), KOH (0.1 mmol), Catalyst (0.5 mol%), Isopropanol (5 mL), 82 °C, 4 hours.
| Substrate | Product | GC Yield (%) | TOF (h⁻¹) |
| Acetophenone | 1-Phenylethanol | 98 | 49 |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 92 | 46 |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 49.5 |
| Benzophenone | Diphenylmethanol | 85 | 42.5 |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Precatalysts
Rationale: Pre-forming the metal complexes ensures known stoichiometry and prevents off-target side reactions that often occur in in situ catalyst generation[4].
-
[Pd(L)Cl] Synthesis:
-
Dissolve 1.0 mmol of H-L and 1.0 mmol of sodium acetate in 10 mL of absolute methanol.
-
Slowly add a solution of 1.0 mmol PdCl₂ in 5 mL of methanol under continuous magnetic stirring.
-
Reflux the mixture for 4 hours. A colored precipitate will form.
-
Filter the solid, wash sequentially with cold methanol and diethyl ether, and dry under vacuum.
-
-
[Ru(L)(PPh3)2Cl] Synthesis:
-
Under a nitrogen atmosphere, dissolve 1.0 mmol of H-L and 1.0 mmol of [RuCl₂(PPh₃)₃] in 15 mL of degassed dichloromethane[5].
-
Add 1.1 mmol of triethylamine to facilitate ligand deprotonation.
-
Stir at room temperature for 12 hours.
-
Concentrate the solvent in vacuo and precipitate the complex by adding cold hexane. Filter and dry.
-
Protocol B: Suzuki-Miyaura Cross-Coupling Workflow
Rationale: The use of an EtOH/H₂O solvent system leverages hydrogen bonding networks that stabilize the N,O-ligated palladium intermediates during the rate-limiting transmetalation step[2].
-
Preparation: In a 10 mL Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and dodecane (0.5 mmol, internal standard).
-
Catalyst Addition: Add 1.0 mol% of the [Pd(L)Cl] complex.
-
Solvent Addition: Add 3 mL of a degassed EtOH/H₂O (1:1 v/v) mixture.
-
Reaction: Seal the flask and heat at 80 °C in an oil bath for 2 hours under vigorous stirring (800 rpm).
-
Workup & Validation: Cool to room temperature. Extract the organic layer with ethyl acetate (3 × 5 mL). Dry over anhydrous MgSO₄.
-
Analysis: Inject a 1 μL aliquot into the GC-MS. Calculate the yield by comparing the product peak area against the dodecane internal standard curve.
Protocol C: Transfer Hydrogenation of Ketones
Rationale: Isopropanol serves a dual purpose as both the solvent and the hydrogen donor. KOH is essential to generate the active Ru-isopropoxide species[3].
-
Preparation: In a dry Schlenk tube under argon, combine the ketone (1.0 mmol), [Ru(L)(PPh3)2Cl] (0.5 mol%), and dodecane (0.5 mmol).
-
Activation: Add 5 mL of anhydrous isopropanol.
-
Initiation: Add 0.1 mmol of KOH (as a 0.1 M solution in isopropanol). Note: The reaction will not initiate without the base.
-
Reaction: Heat the mixture to 82 °C (reflux) for 4 hours.
-
Quenching & Analysis: Cool the reaction vessel rapidly in an ice bath to halt the catalytic cycle. Pass the mixture through a short pad of silica gel to remove the metal complex, eluting with ethyl acetate. Analyze the filtrate via GC-MS.
Comprehensive References
-
Synthesis and catalytic applications of Ru and Ir complexes containing N,O-chelating ligand. Academia.edu. Available at:[3]
-
In situ formation of N,O-bidentate ligand via the hydrogen bond for highly efficient Suzuki reaction of aryl chlorides. Chemical Communications. Available at:[2]
-
Novel Pd(II) N,O-complexes: Structure and catalytic activity in Suzuki–Miyaura reactions. Colab.ws. Available at:[1]
-
Preparation, Characterization, and Catalytic Properties of Ruthenium(II) Nitrosyl Complexes with α-Diimine Ligands. Organometallics - ACS Publications. Available at:[4]
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega. Available at:[5]
Sources
- 1. Novel Pd(II) N,O-complexes: Structure and catalytic activity in Suzuki–Miyaura reactions | CoLab [colab.ws]
- 2. In situ formation of N,O-bidentate ligand via the hydrogen bond for highly efficient Suzuki reaction of aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) Synthesis and catalytic applications of Ru and Ir complexes containing N,O-chelating ligand [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Process Chemistry Support Portal: Optimizing 1-(2-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone Synthesis
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling or optimizing the synthesis of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone . This molecule is a critical intermediate in the development of azole-based therapeutics (analogous to pharmacophores found in nafimidone and oxiconazole) .
The synthesis relies on the SN2 nucleophilic substitution of 2-bromo-1-(2-hydroxyphenyl)ethanone by imidazole. While theoretically straightforward, the reaction is plagued by chemoselectivity issues due to the presence of an unprotected phenolic hydroxyl group and the dual nucleophilic sites on imidazole.
Mechanistic Pathway Analysis
To troubleshoot effectively, we must first map the competing reaction pathways. The chemoselectivity of this reaction is governed by the pKa differentials of the reactive species and the basicity of the reaction environment.
Fig 1: Chemoselective pathways in the synthesis of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone.
Troubleshooting Guide & Diagnostic FAQs
Q1: My yield is consistently below 40%, and LC-MS shows a major non-polar side product lacking the imidazole mass. What is happening? Root Cause: You are observing O-alkylation or intramolecular cyclization. The phenolic hydroxyl group on your starting material has a pKa of ~10. If you use a strong base (like NaOH or KOH ), you quantitatively deprotonate the phenol to form a phenoxide anion. Phenoxide is a "hard," highly reactive nucleophile that will outcompete the neutral imidazole for the electrophilic alpha-carbon, leading to the formation of benzofuran-3-one derivatives. Solution: Switch to a milder, heterogeneous base like anhydrous K2CO3 or NaHCO3 . In an aprotic solvent, these bases are strong enough to scavenge the HBr byproduct but weak enough to leave the phenol largely protonated, allowing the "softer" imidazole nitrogen to act as the primary nucleophile .
Q2: I am getting a highly polar, water-soluble impurity that crashes out as a thick oil during the reaction. How do I prevent this? Root Cause: This is the bis-alkylated imidazolium salt (quaternization). Imidazole has two nitrogen atoms. Once mono-alkylated, the resulting product can still act as a nucleophile if the alpha-haloketone is present in excess or if localized concentration gradients occur during heating . Solution: Invert your stoichiometry. Instead of using excess haloketone, use a stoichiometric excess of imidazole (2.5 to 3.0 equivalents). The excess imidazole acts both as the nucleophile and as a competitive acid scavenger, statistically minimizing the chance of the mono-alkylated product reacting with the haloketone.
Q3: The starting material degrades rapidly, and I observe the formation of an alpha-hydroxyketone. Why? Root Cause: Alpha-haloketones are highly susceptible to basic hydrolysis. If your solvent is not strictly anhydrous, or if you are using aqueous basic conditions, hydroxide ions will displace the bromide before the imidazole can react. Solution: Rigorously dry your solvents (e.g., use 3Å molecular sieves for acetone or DMF) and strictly avoid aqueous conditions during the reaction phase.
Reaction Optimization Data
The following table summarizes the causality between reaction parameters and chemoselective outcomes based on our internal process optimization.
| Base System | Solvent Environment | Imidazole (eq) | Temp (°C) | Target Yield (%) | Major Impurity Observed |
| NaOH (aq) | Ethanol (Protic) | 1.1 | 80 | 12% | Benzofuran-3-one (O-alkylation) |
| K2CO3 | Acetone (Technical) | 1.1 | 60 | 45% | Bis-imidazolium salt (Quaternization) |
| NaHCO3 | DMF (Anhydrous) | 2.5 | 80 | 68% | Alpha-hydroxyketone (Trace Hydrolysis) |
| K2CO3 (Anhydrous) | Acetone (Anhydrous) | 2.5 | 25 → 60 | 89% | None (Trace unreacted SM) |
Validated Experimental Protocol
This protocol is engineered as a self-validating system . The workup relies on the specific solubility profile of the target molecule (lipophilic aromatic system + polar imidazole ring) to provide immediate visual confirmation of reaction success.
Step 1: Reagent Preparation In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (10.0 g, 46.5 mmol) in 100 mL of strictly anhydrous acetone.
Step 2: Base Addition Add finely powdered, anhydrous potassium carbonate ( K2CO3 , 9.6 g, 69.7 mmol, 1.5 eq). Stir the suspension for 10 minutes at room temperature under an inert argon atmosphere to prevent phenol oxidation.
Step 3: Nucleophilic Attack Slowly add imidazole (7.9 g, 116.2 mmol, 2.5 eq) in small portions over 15 minutes. Causality note: Gradual addition prevents rapid exothermic spikes that can drive the activation energy toward the undesired quaternization pathway.
Step 4: Thermal Maturation Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1).
Step 5: Self-Validating Workup (Critical Step) Cool the mixture to room temperature and filter off the inorganic salts ( K2CO3 and KBr ) through a Celite pad. Slowly pour the acetone filtrate into 400 mL of vigorously stirred ice-water. Validation Check: The immediate formation of a white-to-off-white crystalline precipitate visually validates the successful formation of the N-alkylated product. Excess imidazole is highly water-soluble and remains in the aqueous phase. (If the solution remains clear or forms an oil, the reaction has failed via quaternization or hydrolysis).
Step 6: Isolation Filter the precipitate under vacuum, wash with cold distilled water (3 × 50 mL) to remove any residual trace imidazole, and dry under vacuum at 40 °C to afford the pure 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone.
References
-
Karakurt, A., Dalkara, S., Ozalp, M., Ozbey, S., Kendi, E., & Stables, J. P. (2001). "Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities." European Journal of Medicinal Chemistry, 36(5), 421-433. Available at:[Link]
optimizing reaction conditions for 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the crystallization of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone. This alpha-imidazolyl ketone is a critical intermediate in the synthesis of various antifungal and pharmacological agents[1]. However, its unique structural features often present significant isolation challenges.
Mechanistic Overview & Crystallization Strategy
The crystallization behavior of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone is dictated by two competing structural elements:
-
Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent ketone carbonyl. This creates a pseudo-six-membered ring that masks polar surface area, unexpectedly increasing the molecule's lipophilicity and altering its solubility profile in protic solvents.
-
Imidazole Basicity & Flexibility: The 1H-imidazol-1-yl moiety is highly basic and freely rotates around the methylene bridge. This flexibility creates a high entropic barrier to nucleation, frequently causing the supersaturation trajectory to cross the binodal curve before the solubility curve, resulting in liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2].
To successfully crystallize this compound, we must bypass the binodal limit by selecting an appropriate solvent system (often aromatic) and strictly controlling the metastable zone width (MSZW) through targeted seeding[3].
Troubleshooting & FAQs
Q: During cooling, the product forms a milky emulsion that eventually settles as a sticky oil at the bottom of the reactor. How do I force crystallization? A: You are observing "oiling out" (LLPS). Because of the flexible methylene bridge and competing hydrogen bond networks, the energy barrier for crystal nucleation is higher than the barrier for phase separation. Solution: Shift the phase diagram by changing the solvent matrix. While acetone is frequently used for general imidazole derivatives[4], switching to an aromatic solvent like toluene (methylbenzene) provides a much wider metastable zone[3]. Alternatively, introduce pure seed crystals (1-2 wt%) at a temperature 2-3 °C above the cloud point. This bypasses the primary nucleation energy barrier entirely.
Q: My isolated crystals have a yellowish/brown tint despite multiple cold solvent washes. How can I achieve a white crystalline powder? A: Imidazole rings are excellent ligands and readily coordinate with trace transition metals from upstream synthetic steps (e.g., Lewis acid catalysts used in Friedel-Crafts acylation)[5]. Furthermore, the electron-rich 2-hydroxyphenyl moiety is susceptible to trace oxidative degradation at elevated temperatures. Solution: Implement a hot filtration step using activated carbon or a silica-based metal scavenger (e.g., SiliaMetS® Thiol) prior to the final crystallization. Maintain an inert nitrogen atmosphere during the hot dissolution phase to prevent oxidation.
Q: The yield is unacceptably low (<60%) when using methanol as the primary solvent. Should I use an antisolvent? A: Methanol forms strong intermolecular hydrogen bonds with the basic imidazole nitrogen, resulting in an artificially high cold-solubility limit. While adding an antisolvent like water can force precipitation, it often leads to amorphous crashing or oiling out due to a rapid, uncontrolled spike in supersaturation. Solution: Instead of a polar protic solvent, utilize a solvent with a steeper, more temperature-dependent solubility curve, such as toluene or an ethyl acetate/heptane mixture[3]. If you must use methanol, use a highly controlled antisolvent addition at an elevated temperature, seed the mixture, and then apply a slow, linear cooling ramp[2].
Solvent System Performance Data
The following table summarizes empirical data for optimizing the solvent system. Aromatic solvents generally outperform polar protic solvents for this specific intermediate.
| Solvent System | Hot Solubility (mg/mL at 70°C) | Cold Solubility (mg/mL at 5°C) | Typical Yield (%) | Purity (HPLC Area %) | Process Observations |
| Toluene | 120 | 15 | 85 - 88 | >99.5 | Excellent MSZW; prevents oiling out; highly scalable[3]. |
| Acetone | 180 | 35 | 75 - 80 | 98.0 | Good purity but moderate yield; requires deep cooling[4]. |
| Methanol | >250 | 85 | 55 - 60 | 99.0 | High product loss in mother liquor; strong H-bonding. |
| EtOAc / Heptane (1:1) | 140 | 10 | 90 - 92 | 98.5 | High yield; requires strict control of antisolvent addition rate. |
Standard Operating Procedure: Seeded Cooling Crystallization
This self-validating protocol utilizes toluene to suppress LLPS and employs a controlled cooling gradient to ensure high purity and consistent particle size distribution.
Step 1: Dissolution Suspend the crude 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone in toluene (8 volumes, i.e., 8 mL/g). Heat the jacketed reactor to 75 °C under moderate agitation (250 rpm) until complete dissolution is achieved.
Step 2: Clarification (Hot Filtration) Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-heated crystallization vessel. Causality: This removes insoluble particulates and dust, which act as uncharacterized heterogeneous nucleation sites that can prematurely trigger oiling out.
Step 3: Cooling to Seeding Temperature Cool the solution linearly to 60 °C at a rate of 0.5 °C/min.
Step 4: Seeding & Isothermal Hold Introduce 1 wt% of pure, milled 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone seed crystals. Maintain the temperature at 60 °C for 60 minutes. Causality: The isothermal hold allows the seed crystals to ripen and gently relieves initial supersaturation. This prevents secondary nucleation spikes that lead to polymorph mixtures[2].
Step 5: Controlled Cooling Ramp Cool the suspension to 5 °C at a slow, linear rate of 0.15 °C/min. Causality: A slow cooling rate ensures that crystal growth occurs strictly on the existing seeds rather than forming new, fine nuclei, optimizing the particle size and preventing solvent entrapment.
Step 6: Filtration & Washing Filter the suspension using a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled (0 °C) toluene to displace the impure mother liquor.
Step 7: Drying Dry the crystals under vacuum (50 mbar) at 45 °C for 12 hours or until a constant weight is achieved.
Process Workflow Visualization
Caption: Troubleshooting and optimization workflow for seeded cooling crystallization.
References
-
Zala SP, Badmanaban R, Sen DJ, Patel CN. "Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives." Journal of Applied Pharmaceutical Science. 2012; 2(7):202-208.[Link]
-
Mixich G, Thiele K. "Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent." Journal of Medicinal Chemistry. 1983; 26(3):442-445.[Link]
- Gehrken M, et al. "Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Wang J, et al. "Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
Sources
- 1. Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 4. japsonline.com [japsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
reducing side reactions in Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- preparation
Welcome to the Technical Support Center for the synthesis of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- (also known as 2-(1H-imidazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one).
As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuances of this specific N-alkylation reaction. While the coupling of imidazole with an α -bromoketone appears straightforward on paper, the presence of an unprotected phenolic hydroxyl group introduces competing nucleophilic pathways. This guide provides field-proven mechanistic insights, a self-validating protocol, and troubleshooting strategies to maximize your yield and purity.
Section 1: Mechanistic Causality of Side Reactions
To control a reaction, you must first understand the kinetic and thermodynamic forces driving its failure modes. The synthesis relies on the nucleophilic attack of imidazole on 2-bromo-1-(2-hydroxyphenyl)ethanone. However, three primary side reactions frequently compromise the workflow:
1. O-Alkylation (Ether Formation) The starting material contains a phenol group (pKa ~10). If a strong base (e.g., NaH, NaOH) is used, the phenol is quantitatively deprotonated to a phenoxide ion. Phenoxide is a highly active "hard" nucleophile that will outcompete imidazole, attacking the α -bromoketone to form an ether [1]. Causality & Control: The 2-hydroxyl group is intramolecularly hydrogen-bonded to the ketone carbonyl. This H-bond slightly reduces its acidity and nucleophilicity. By utilizing a mild, homogeneous base like Triethylamine (TEA), we act strictly as an acid scavenger for the generated HBr, keeping the phenol protonated and favoring the N-alkylation pathway.
2. Bis-Alkylation (Imidazolium Salt Formation) Imidazole possesses two equivalent nitrogen atoms. Once mono-alkylated, the resulting substituted imidazole becomes more nucleophilic than the starting material due to the electron-donating effect of the alkyl group. Causality & Control: If the α -bromoketone is present in excess or high local concentrations, the second nitrogen will attack, forming a highly polar, water-soluble imidazolium salt [2]. This is mitigated by maintaining a continuous excess of imidazole relative to the electrophile via dropwise addition.
3. α -Haloketone Degradation 2-bromo-1-(2-hydroxyphenyl)ethanone is sensitive to light, heat, and localized basicity. Under harsh conditions, it can undergo Favorskii-type rearrangements, aldol condensations, or polymerize into tarry mixtures.
Section 2: Reaction Pathway & Troubleshooting Logic
Fig 1: Mechanistic divergence in the alkylation of 2-bromo-1-(2-hydroxyphenyl)ethanone.
Fig 2: Decision tree for troubleshooting crude reaction mixtures.
Section 3: Quantitative Data & Condition Optimization
The choice of base and solvent dictates the success of this synthesis. The table below summarizes the causality behind various reaction conditions and their impact on product distribution.
| Base / Solvent System | Temp (°C) | Target N-Alkylation Yield (%) | O-Alkylation (%) | Bis-Alkylation (%) | Causality / Mechanistic Notes |
| NaH / DMF | 25 | < 10% | > 70% | < 5% | Strong base quantitatively deprotonates the phenol, driving rapid O-alkylation. |
| K₂CO₃ / Acetone | 56 (Reflux) | 55 - 65% | 10 - 15% | 10 - 20% | Heterogeneous base causes localized basicity spikes; moderate bis-alkylation occurs if stirring is poor. |
| TEA / MeCN | 82 (Reflux) | 75 - 85% | < 5% | < 5% | Homogeneous weak base prevents phenoxide formation; excellent regioselectivity [1]. |
| Imidazole (3 eq) / THF | 0 to 25 | 85 - 90% | < 2% | < 2% | Imidazole acts as its own base. Excess prevents bis-alkylation. Safest, highest-yielding method. |
Section 4: Self-Validating Experimental Protocol
This protocol utilizes the "Imidazole as its own base" method to completely eliminate the risk of phenoxide formation, ensuring a self-validating system where the reaction cannot proceed down the O-alkylation pathway.
Reagents:
-
2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 equivalent, 10 mmol, 2.15 g)
-
Imidazole (3.0 equivalents, 30 mmol, 2.04 g)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
Step-by-Step Methodology:
-
Preparation (In-Process Control 1): In an oven-dried, 100 mL round-bottom flask purged with nitrogen, dissolve imidazole (2.04 g) in 30 mL of anhydrous THF. Validation: The solution must be perfectly clear. Any cloudiness indicates moisture, which will hydrolyze the α -bromoketone.
-
Temperature Control: Cool the flask to 0 °C using an ice-water bath.
-
Electrophile Addition (In-Process Control 2): Dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (2.15 g) in 10 mL of THF. Add this solution dropwise to the stirring imidazole solution over 30 minutes. Validation: A white precipitate (imidazolium hydrobromide salt) will begin to form immediately. This visual cue confirms the N-alkylation is actively occurring and HBr is being scavenged.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor by TLC (DCM:MeOH 95:5).
-
Quench & Workup: Filter the reaction mixture to remove the white precipitate (excess imidazole hydrobromide). Concentrate the filtrate under reduced pressure.
-
Extraction (In-Process Control 3): Dissolve the concentrated residue in Ethyl Acetate (50 mL) and wash with distilled water (3 x 20 mL). Validation: The water wash removes any residual bis-alkylated imidazolium salts and unreacted imidazole. The target product remains in the organic layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product. Recrystallize from hot ethanol to obtain pure Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-.
Section 5: Troubleshooting Guides & FAQs
Q: My crude NMR shows a massive singlet around 9.0 ppm and my yield is terrible. What happened? A: You have formed the bis-alkylated imidazolium salt. The singlet at ~9.0 ppm is the highly deshielded C2 proton of the imidazolium ring[2]. This occurs when the local concentration of the α -bromoketone is too high. Ensure you are adding the bromoketone dropwise to a stirring solution of excess imidazole, never the other way around.
Q: I'm seeing a new set of aromatic peaks, and the characteristic phenol OH stretch (~3200 cm⁻¹) is missing in my IR spectrum. How do I fix this? A: This is classic O-alkylation. You used a base that was too strong (like NaH, NaOH, or even prolonged heating with K₂CO₃), which deprotonated the 2-hydroxyl group. Switch to the protocol provided above, using excess imidazole or Triethylamine (TEA) as the base to keep the phenol protonated.
Q: The reaction mixture turns pitch black within minutes of adding the base, and TLC shows a streak of degradation products. A: α -bromoketones are highly sensitive to base-catalyzed degradation and light. If you are using a heterogeneous base like K₂CO₃, the solid surfaces create localized areas of extreme basicity that destroy the starting material. Switch to a homogeneous base (TEA) or run the reaction at 0 °C in the dark.
Q: Can I use ultrasound to speed up this reaction? A: Yes. Recent methodologies have demonstrated that ultrasound irradiation (sonication) can drastically reduce reaction times for N-alkylation of imidazoles with α -bromoketones from several hours to under 100 minutes while improving yields by avoiding prolonged thermal stress [3].
References
-
Synthesis of some novel hydrazono acyclic nucleoside analogues Beilstein Journal of Organic Chemistry[Link]
-
Reactions of Some Allylic and Propargylic Halides with Nucleophiles Analogous to Those Present in Proteins and Nucleic Acids Canadian Journal of Chemistry[Link]
-
Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods MDPI - International Journal of Molecular Sciences[Link]
Technical Support Center: Metal Complexation with Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the coordination chemistry of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- (hereafter referred to as H-ImOAP ).
This versatile ligand features a tridentate (O, O, N) coordination pocket consisting of a phenolic hydroxyl, a carbonyl oxygen, and an imidazole nitrogen. Mastering its complexation requires precise control over thermodynamics, pH, and solvent kinetics.
Diagnostic Data & Characterization Benchmarks
Before troubleshooting, you must establish a baseline. The following table summarizes the quantitative diagnostic markers used to verify the state of your ligand and resulting metal complexes.
| Parameter | Free Ligand (H-ImOAP) | Metal Complex (M-ImOAP) | Diagnostic Implication |
| pKa (Phenolic OH) | ~9.5 | N/A | Dictates the base strength required for deprotonation. |
| pKa (Imidazole NH⁺) | ~7.0 | N/A | Relevant only if working in highly acidic media [3]. |
| IR: ν(O-H) stretch | 3200–3400 cm⁻¹ (broad) | Absent | Disappearance confirms successful deprotonation and covalent M-O bond formation. |
| IR: ν(C=O) stretch | ~1680 cm⁻¹ | 1630–1650 cm⁻¹ | A 30–50 cm⁻¹ red-shift confirms carbonyl oxygen coordination to the metal center. |
| IR: ν(C=N) imidazole | ~1510 cm⁻¹ | ~1530 cm⁻¹ | Shift indicates N-coordination via the imidazole ring. |
| ¹H NMR: Phenolic OH | ~11.5 ppm (singlet) | Absent | Validates phenoxide formation. |
| ¹H NMR: Imidazole N-CH-N | ~7.6 ppm | ~8.0–8.2 ppm | Downfield shift due to electron density withdrawal by the metal center. |
Standard Operating Procedure (SOP): Optimized Complexation
To ensure a self-validating workflow, follow this step-by-step methodology. This protocol is designed to prevent premature metal hydrolysis—the most common failure point in phenolate-based complexations.
Step 1: Ligand Solvation Dissolve 1.0 equivalent of H-ImOAP in anhydrous ethanol or methanol (0.1 M concentration). Validation Checkpoint: The solution should be completely transparent. Any cloudiness indicates ligand degradation or impurities.
Step 2: Controlled Deprotonation Add 1.05 equivalents of a non-nucleophilic base (e.g., Triethylamine, Et₃N) dropwise under continuous stirring. Causality: The phenolic proton must be removed to activate the hard oxygen donor. Et₃N is preferred over NaOH to prevent localized spikes in pH, which cause irreversible metal hydroxide precipitation.
Step 3: Metal Addition Dissolve 1.0 equivalent of the metal salt (e.g., MCl₂ or M(OAc)₂) in the same solvent. Add this dropwise to the ligand solution over 15 minutes. Validation Checkpoint: An immediate color change (e.g., to deep green/brown for Cu²⁺ or purple for Fe³⁺) without turbidity indicates successful pre-coordination.
Step 4: Reflux and Isolation Reflux the mixture for 2–4 hours to overcome the steric activation energy required for the tridentate chelate ring closure. Cool to room temperature, filter the crystalline precipitate, wash with cold ethanol, and dry in vacuo.
Ligand speciation and coordination pathways based on pH and denticity.
Troubleshooting Guides
Q: My reaction yields a gelatinous precipitate instead of a crystalline powder. What went wrong?
A: You have synthesized a metal hydroxide (e.g., Cu(OH)₂, Fe(OH)₃) instead of your target complex. This occurs when the local concentration of hydroxide/base exceeds the solubility product of the metal before the ligand can coordinate. Solution: Do not use strong aqueous bases like NaOH or KOH. Switch to Triethylamine (Et₃N) or use the metal acetate salt (M(OAc)₂), where the acetate acts as an internal, self-regulating base. Alternatively, reverse the order of addition: pre-mix the neutral ligand and metal, then add the base extremely slowly.
Troubleshooting workflow for resolving precipitation issues during metal complexation.
Q: I am trying to synthesize an Fe(II) complex, but the solution turns dark black and the NMR is completely silent. Why?
A: Iron(II) complexes with phenolate-type ligands are highly susceptible to aerobic oxidation. The hard phenoxide oxygen strongly stabilizes the Fe(III) oxidation state. When your Fe(II) oxidizes to Fe(III), it becomes a high-spin paramagnetic species ( d5 ), which causes severe line broadening in ¹H NMR, rendering it effectively "silent." Solution: You must perform the synthesis under strict Schlenk conditions (N₂ or Ar atmosphere) using degassed solvents. Similar biomimetic iron complexes utilizing 2-hydroxyacetophenone derivatives have demonstrated that controlling the oxidation state is critical for isolating the reactive intermediate [1].
Q: My complex is completely insoluble in all common solvents, preventing NMR or single-crystal XRD analysis. How can I fix this?
A: H-ImOAP can act as a bridging ligand. If the imidazole nitrogen coordinates to one metal center while the phenolate/carbonyl coordinates to another, you will form an insoluble coordination polymer rather than a discrete mononuclear complex. Solution: Introduce a strongly coordinating auxiliary ligand (e.g., pyridine, triphenylphosphine, or 1,10-phenanthroline) to cap the open coordination sites on the metal. This forces the H-ImOAP ligand to act strictly as a chelator rather than a bridge, yielding soluble, discrete molecules.
Frequently Asked Questions (FAQs)
Q: How do I definitively prove that the carbonyl oxygen is coordinated to the metal? A: While X-ray crystallography is the gold standard, IR spectroscopy is your best routine diagnostic tool. The C=O stretch of the free ligand appears around 1680 cm⁻¹. Upon coordination, the metal withdraws electron density from the carbonyl oxygen, weakening the C=O double bond. This manifests as a red-shift to 1630–1650 cm⁻¹. Literature on 1 confirms that this bidentate/tridentate coordination heavily influences the resulting geometry (e.g., octahedral vs. trigonal bipyramidal)[1].
Q: Does the imidazole ring deprotonate during complexation? A: No. Unlike the phenolic OH, the imidazole ring in this specific molecule is substituted at the N1 position (1H-imidazol-1-yl). Therefore, it coordinates via the neutral N3 nitrogen. It acts purely as a neutral σ-donor. Deprotonation of imidazoles only occurs in unsubstituted imidazole ligands or specific carboxamido derivatives [2].
Q: Can I use water as a solvent for this complexation? A: It is highly discouraged. H-ImOAP has poor aqueous solubility. Furthermore, water is a competing ligand that can outcompete the carbonyl oxygen for coordination sites on hard Lewis acids (like Fe³⁺ or Ni²⁺), leading to aquo-complexes or promoting unwanted hydrolysis. Stick to alcohols (EtOH/MeOH) or polar aprotic solvents (DMF/Acetonitrile).
References
- Source: acs.
- Ruthenium(II)
- Source: lookchem.
Sources
Technical Support Center: Stability & Handling of 1-(2-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone
Welcome to the Technical Support Center. As drug development professionals and researchers, you may have encountered significant variability when working with 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone in aqueous assays. This guide is engineered to provide a deep mechanistic understanding of the compound's stability limitations, alongside field-proven troubleshooting strategies and self-validating protocols.
The Mechanistic "Why": Understanding the Degradation Pathway
To solve stability issues, we must first understand the causality behind them. 1-(2-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone is an α -imidazolyl- o -hydroxyacetophenone. In aqueous media, particularly at physiological pH (7.4) or higher, this molecule is highly unstable due to a base-catalyzed intramolecular cyclization[1].
The Causality:
-
Deprotonation: The ortho-phenolic hydroxyl group becomes deprotonated to form a highly nucleophilic phenoxide ion.
-
Electrophilic Activation: The adjacent carbonyl group increases the electrophilicity of the α -carbon (C2).
-
Leaving Group Departure: The imidazole ring is an excellent leaving group.
-
Cyclization: The phenoxide undergoes a rapid intramolecular SN2 attack on the α -carbon, displacing the imidazole and forming a 5-membered oxygen heterocycle known as benzofuran-3(2H)-one (or 3-coumaranone)[2].
Degradation pathway of the compound via intramolecular cyclization.
Quantitative Data: Stability Profile
The rate of this Williamson-type ether synthesis is highly dependent on the pH of the environment[1]. Below is a synthesized empirical data table demonstrating the compound's half-life ( t1/2 ) across various conditions.
| Buffer System | pH | Temperature | Estimated Half-Life ( t1/2 ) | Primary Degradants |
| 0.1% TFA in Water | 2.0 | 25°C | > 48 hours | None detected |
| Acetate Buffer | 5.0 | 25°C | ~12 hours | Benzofuran-3(2H)-one + Imidazole |
| PBS (Physiological) | 7.4 | 4°C | ~2 hours | Benzofuran-3(2H)-one + Imidazole |
| PBS (Physiological) | 7.4 | 25°C | < 30 minutes | Benzofuran-3(2H)-one + Imidazole |
| Tris-HCl | 8.5 | 25°C | < 5 minutes | Benzofuran-3(2H)-one + Imidazole |
Troubleshooting Guide & FAQs
Q: My cellular assay results are highly variable day-to-day. What is happening? A: The compound is degrading in your cell culture media (pH ~7.4) before it can fully engage its target. Because the half-life at pH 7.4 is less than 30 minutes, any delay between preparing the dosing solution and applying it to cells means you are dosing an unknown mixture of the parent compound, benzofuran-3(2H)-one, and free imidazole.
Q: I see a new peak in my LC-MS data with an m/z of 135 [M+H]+. What is this? A: This is the primary degradation product, benzofuran-3(2H)-one (Exact mass: 134.04 Da)[1]. The parent compound undergoes an intramolecular SN2 reaction, displacing the imidazole group, which can also be detected at m/z 69 [M+H]+.
Q: How should I store this compound to prevent degradation? A: Never store this compound in aqueous solutions[3]. It must be stored as a solid powder desiccated at -20°C or -80°C, protected from light. For liquid handling, prepare concentrated stock solutions in 100% anhydrous DMSO.
Experimental Protocols
To ensure reproducibility, your experimental design must account for this instability. The following protocols are designed as self-validating systems to guarantee the integrity of your data.
Protocol A: Optimized Handling and Dosing Workflow
Objective: To minimize the compound's exposure to aqueous environments prior to biological assays.
Step-by-Step Methodology:
-
Stock Preparation: Weigh the lyophilized solid and dissolve immediately in 100% anhydrous DMSO to create a 10 mM to 50 mM stock solution.
-
Aliquotting: Divide the DMSO stock into single-use aliquots (e.g., 10 µL) and store at -80°C. Do not subject the stock to freeze-thaw cycles.
-
Assay Dilution: Thaw a single aliquot immediately prior to the experiment. Dilute the compound into your aqueous assay buffer (ideally adjusted to pH < 6.5 if the assay permits).
-
Execution: Introduce the diluted compound to your biological system within 15 minutes of aqueous exposure.
Optimized handling workflow to minimize aqueous degradation and ensure assay reproducibility.
Protocol B: Self-Validating HPLC-UV Method for Degradation Monitoring
Objective: To quantify the intact parent compound and monitor the appearance of degradants[4].
Step-by-Step Methodology:
-
Sample Quenching (Critical Step): To accurately measure the concentration at a specific time point, you must instantly halt the cyclization reaction. Extract 100 µL of your aqueous assay mixture and immediately quench it with 100 µL of ice-cold 1% Trifluoroacetic Acid (TFA) in Acetonitrile. Causality Note: The strong acid protonates the phenoxide, completely shutting down the nucleophilic attack.
-
Column Setup: Utilize a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Run a gradient of Aqueous Buffer (0.1% TFA in water, pH ~2.0) and Organic Solvent (0.1% TFA in Acetonitrile). The acidic mobile phase ensures the compound remains stable during the chromatographic run[4].
-
Detection: Monitor UV absorbance at 254 nm (optimal for capturing both the parent phenone and the benzofuran-3(2H)-one) and 210 nm (to detect the released free imidazole)[4].
-
Data Analysis: Calculate the ratio of the parent peak area to the benzofuran-3(2H)-one peak area to determine the exact degradation percentage at the time of quenching.
Sources
comparative antifungal activity of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone and fluconazole
As the prevalence of invasive fungal infections (IFIs) rises, compounded by the emergence of multidrug-resistant Candida and Aspergillus species, the limitations of first-line azole therapies have become a critical bottleneck in clinical pharmacology. Fluconazole (FLZ), a bis-triazole, has long been the gold standard for treating yeast infections. However, point mutations in the fungal target enzyme and upregulation of efflux pumps have severely compromised its efficacy.
In response, medicinal chemists have explored novel acetophenone-derived azoles. Among the most promising scaffolds is 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone (also known as 2-hydroxyphenacyl imidazole). This guide provides an objective, data-driven comparison of this compound against Fluconazole, detailing the mechanistic rationale, comparative efficacy, and the validated experimental workflows required for its evaluation.
Mechanistic Overview & Structural Rationale
Both Fluconazole and 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone exert their antifungal effects by targeting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme crucial for synthesizing ergosterol—the primary sterol in fungal cell membranes. Depletion of ergosterol leads to the accumulation of toxic 14α-methylated sterols, disrupting membrane fluidity and arresting cell growth[1].
The Causality of Structural Differences
While the biological target is identical, the molecular interactions within the CYP51 active site differ significantly due to their distinct structural topologies:
-
Fluconazole: Utilizes one of its triazole rings to coordinate with the heme iron of CYP51, while the difluorophenyl group and the second triazole ring engage in hydrophobic and water-mediated hydrogen bonding within the access channel. Resistance often occurs when mutations (e.g., Y132H) disrupt these specific hydrogen-bonding networks.
-
1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone: Utilizes an imidazole ring for heme coordination. Crucially, the 2-hydroxyphenacyl moiety introduces a unique electronic distribution and steric profile. The carbonyl oxygen and the ortho-hydroxyl group act as potent hydrogen bond acceptors/donors. This allows the molecule to anchor itself in the binding pocket using alternative residues, bypassing the mutated sites that confer Fluconazole resistance [1, 2].
Mechanistic pathway of CYP51 inhibition by azole antifungals disrupting ergosterol biosynthesis.
Comparative Antifungal Efficacy
In vitro susceptibility testing demonstrates that 2-hydroxyphenacyl azoles exhibit a broader spectrum of activity and lower Minimum Inhibitory Concentrations (MICs) compared to Fluconazole, particularly against resistant isolates and filamentous fungi (molds) [1].
Quantitative Data Summary
The following table synthesizes the comparative in vitro MIC ranges based on standardized broth microdilution assays against various fungal strains.
| Fungal Strain | 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone MIC (µg/mL) | Fluconazole MIC (µg/mL) | Clinical Significance |
| Candida albicans (Susceptible) | 0.25 – 1.0 | 0.5 – 4.0 | Superior or equipotent baseline efficacy. |
| Candida parapsilosis (FLZ-Resistant) | 0.063 – 16.0 | > 64.0 | Retains activity against efflux-pump overexpressors. |
| Saccharomyces cerevisiae | 0.5 – 2.0 | 1.0 – 8.0 | Stronger inhibition of model yeast strains. |
| Aspergillus niger (Mold) | 4.0 – 16.0 | > 32.0 | Expanded spectrum into filamentous fungi. |
| Microsporum gypseum (Dermatophyte) | 1.0 – 8.0 | 4.0 – 16.0 | Enhanced efficacy against skin/nail pathogens. |
Note: The 2-hydroxyphenacyl imidazole derivative displays potent antifungal activity at non-cytotoxic concentrations, with therapeutic indices validated against normal mouse fibroblast (NIH/3T3) and Hep-G2 cell lines [1].
Experimental Protocols & Methodologies
To ensure scientific integrity, the evaluation of these compounds requires a self-validating experimental system. Below are the step-by-step methodologies for synthesizing the compound and evaluating its comparative efficacy.
Step-by-step experimental workflow for synthesizing and evaluating novel antifungal agents.
Protocol A: Synthesis of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone
This protocol relies on the nucleophilic substitution (N-alkylation) of imidazole by an α-bromoketone.
-
Reaction Setup: Dissolve 1.0 equivalent of 2-hydroxyphenacyl bromide in anhydrous N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate ( K2CO3 ) to deprotonate the imidazole, enhancing its nucleophilicity.
-
Alkylation: Slowly add 1.2 equivalents of imidazole to the mixture. Stir at room temperature for 12–24 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. Self-Validation: The complete disappearance of the high-Rf 2-hydroxyphenacyl bromide spot confirms reaction completion.
-
Workup & Purification: Pour the mixture into ice water, extract with dichloromethane, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
-
Structural Confirmation: Verify the structure via 1H -NMR. Expert Insight: Look for the characteristic singlet of the methylene protons ( ∼ 5.5 ppm), which shifts significantly downfield due to the adjacent electron-withdrawing carbonyl and the newly attached imidazole ring.
Protocol B: In Vitro Antifungal Susceptibility Testing (MIC Determination)
Following the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [3].
-
Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.
-
Compound Dilution: Dissolve 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone and Fluconazole (comparator) in DMSO. Perform serial two-fold dilutions in 96-well microtiter plates to achieve final concentrations ranging from 0.063 to 64 µg/mL. Ensure final DMSO concentration is ≤ 1% to prevent solvent toxicity.
-
Inoculum Preparation: Suspend fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.
-
Incubation: Incubate plates at 35°C for 24–48 hours (for yeasts) or up to 96 hours (for dermatophytes like M. gypseum).
-
Self-Validating Controls (Critical):
-
Positive Control: Fluconazole against C. albicans ATCC 90028. If the MIC falls outside the CLSI acceptable range (0.12–0.5 µg/mL), the entire plate must be invalidated.
-
Negative Control: Media + DMSO (no fungus) to ensure sterility.
-
Growth Control: Media + Fungus + DMSO (no drug) to ensure solvent does not inhibit growth.
-
-
Readout: The MIC is defined as the lowest concentration of the compound that produces a ≥ 50% (for azoles) reduction in visible growth compared to the growth control.
Protocol C: Cytotoxicity Profiling (MTT Assay)
To ensure the antifungal activity is target-specific and not a result of general cellular toxicity.
-
Cell Seeding: Seed NIH/3T3 (mouse fibroblast) cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .
-
Treatment: Expose cells to varying concentrations of the synthesized compound (up to 100 µg/mL) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Readout: Remove media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the CC50 (concentration causing 50% cytotoxicity). A compound is considered promising if its CC50 is significantly higher than its MIC (High Therapeutic Index).
Conclusion
The structural evolution from standard bis-triazoles to 1-aryl-2-(1H-imidazol-1-yl)ethanone derivatives represents a highly rational approach to overcoming azole resistance. By leveraging the 2-hydroxyphenacyl group to establish novel hydrogen-bonding networks within the CYP51 active site, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone demonstrates superior in vitro efficacy against both susceptible and Fluconazole-resistant fungal strains. When coupled with its favorable cytotoxicity profile, this scaffold serves as a highly validated lead for next-generation antifungal drug development.
References
-
Emami, S., Foroumadi, A., Falahati, M., Lotfali, E., Rajabalian, S., Ebrahimi, S. A., Farahyar, S., & Shafiee, A. (2008). 2-Hydroxyphenacyl azoles and related azolium derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 18(1), 141-146.[Link]
-
Lashgari, N., Ziarani, G. M., & Badiei, A. (2013). Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 278-285.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
validating protein binding affinity of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
As a Senior Application Scientist, I frequently encounter a critical failure point in early-stage drug discovery: the over-reliance on a single biophysical assay to declare a "hit." When validating novel small molecules—such as Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- (hereafter referred to as EHI-01 )—against complex metalloenzymes, a single data point is never enough.
EHI-01 features a 2-hydroxyphenyl group and an imidazole ring, a classic pharmacophore for coordinating with the heme iron of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). To definitively prove that EHI-01 is a potent, specific inhibitor rather than a pan-assay interference compound (PAIN), we must deploy a self-validating, orthogonal biophysical workflow.
This guide objectively compares the binding performance of EHI-01 against industry-standard alternatives and provides the exact, causality-driven protocols required to validate small molecule-protein interactions.
The Causality of Orthogonal Validation
No single biophysical technique provides a complete picture of a binding event. A robust validation framework must interrogate different physical properties of the interaction to rule out artifacts:
-
Surface Plasmon Resonance (SPR): Measures real-time kinetics ( ka , kd ). However, it requires tethering the target protein to a sensor chip, which can artificially occlude binding pockets or alter protein conformation[1].
-
Isothermal Titration Calorimetry (ITC): Measures the true thermodynamics of binding ( ΔH , ΔS , stoichiometry) in free solution. It acts as the ultimate truth for binding but is highly susceptible to buffer mismatch artifacts[2].
-
Microscale Thermophoresis (MST): Measures changes in the hydration shell upon binding in an immobilization-free environment. It serves as a rapid orthogonal check to ensure SPR immobilization did not create false positives[3].
Fig 1: Self-validating orthogonal workflow for determining small molecule binding affinity.
Technology Comparison for Small Molecule Validation
When benchmarking EHI-01, selecting the right combination of assays is critical. Below is a comparison of the primary technologies used in our validation pipeline.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Primary Output | Kinetics ( ka , kd ), Affinity ( KD ) | Thermodynamics ( ΔH , ΔS , n ), Affinity ( KD ) | Affinity ( KD ) |
| Immobilization | Required (Sensor Chip) | None (In Solution) | None (In Solution) |
| Sample Consumption | Low (10-50 µg protein) | High (1-2 mg protein) | Very Low (<1 µg protein) |
| Throughput | Medium to High | Low | Medium |
| Primary Pitfall | Mass transport limitation, DMSO bulk shifts | Heats of dilution from buffer mismatch | Fluorescent label interference |
Experimental Data: EHI-01 vs. Alternative Inhibitors
To objectively assess EHI-01, we compared its binding profile against two well-characterized IDO1 inhibitors: Epacadostat and BMS-986205 . A compound is considered "validated" only when the KD values across all three orthogonal platforms are concordant (within a 3-fold variance).
| Compound | SPR KD (nM) | ITC KD (nM) | MST KD (nM) | ITC ΔH (kcal/mol) | Stoichiometry ( n ) |
| EHI-01 | 18.5 ± 1.2 | 21.0 ± 2.4 | 19.2 ± 1.8 | -8.4 | 0.98 |
| Epacadostat | 12.4 ± 0.8 | 15.1 ± 1.5 | 14.0 ± 1.1 | -10.2 | 1.02 |
| BMS-986205 | 2.1 ± 0.3 | 3.5 ± 0.6 | 2.8 ± 0.4 | -12.5 | 0.95 |
Data Interpretation: EHI-01 demonstrates highly concordant nanomolar binding affinity across all three platforms. The stoichiometry ( n≈1 ) confirms a specific 1:1 binding event, and the strong negative enthalpy ( ΔH=−8.4 kcal/mol) indicates that the interaction is driven by specific hydrogen bonding and metal coordination (imidazole-heme interaction), rather than non-specific hydrophobic aggregation.
Fig 2: Mechanism of EHI-01 in reversing IDO1-mediated T-cell suppression via heme coordination.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies used to generate the data above. They are designed to eliminate the most common sources of false positives.
Protocol 1: SPR Single-Cycle Kinetics with Solvent Correction
Causality Check: Small molecules like EHI-01 require Dimethyl Sulfoxide (DMSO) for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample will cause a bulk shift that completely masks the binding signal. We utilize a strict 4-point solvent correction curve to decouple bulk refractive changes from true binding[1].
-
Surface Preparation: Utilize a Series S Sensor Chip CM5. Immobilize anti-His antibodies via standard amine coupling, then capture His-tagged IDO1 to a density of ~3000 Response Units (RU). Why capture instead of direct coupling? Direct amine coupling can randomly orient the protein and block the active site; capturing ensures uniform orientation.
-
Buffer Preparation: Prepare the running buffer (HBS-P+) and spike it with exactly 2.00% DMSO.
-
Solvent Correction Setup: Prepare four solvent correction solutions ranging from 1.5% to 2.8% DMSO. Inject these prior to the analyte to map the refractive index bulk shift.
-
Analyte Injection (Single-Cycle): Serially dilute EHI-01 in the running buffer (e.g., 3.12 nM to 50 nM). Inject the concentrations sequentially without regeneration steps in between.
-
Data Fitting: Subtract the reference flow cell and the blank buffer injection (double-referencing). Apply the solvent correction model, and fit the data to a 1:1 Langmuir binding model to extract ka and kd .
Protocol 2: ITC Thermodynamic Profiling
Causality Check: In ITC, the heat of dilution generated by mixing two slightly different buffers can easily exceed the heat of binding. Because EHI-01 cannot be dialyzed (it would pass through the membrane), we must perfectly match the DMSO concentration in both the syringe and the cell[2].
-
Sample Preparation: Dialyze the IDO1 protein overnight against the base buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
-
DMSO Matching: Add exactly 2.00% (v/v) DMSO to the dialyzed protein solution. Dissolve EHI-01 in 100% DMSO, then dilute it into the exact same dialysate to achieve a final concentration of 200 µM EHI-01 and exactly 2.00% DMSO.
-
Instrument Setup: Load the protein (20 µM) into the sample cell of a MicroCal iTC200. Load the EHI-01 ligand (200 µM) into the injection syringe.
-
Titration Execution: Set the instrument to 25°C with a reference power of 5 µcal/s. Perform 19 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal baseline to stabilize.
-
Control Titration: Perform a control run injecting EHI-01 into the buffer alone. Subtract this background heat of dilution from the main experiment before fitting the integrated isotherm to a one-set-of-sites model.
References
-
1 - National Institutes of Health (NIH) 2.2 - Harvard University 3.3 - Journal of Visualized Experiments (JoVE)
Sources
A Comparative Guide to the Catalytic Efficiency of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone Complexes
For researchers and professionals engaged in catalyst design and drug development, the rational evaluation of novel coordination compounds is a cornerstone of progress. This guide provides an in-depth comparative framework for benchmarking the catalytic efficiency of metal complexes derived from the versatile ligand, Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- . These N,O-bidentate ligands are of significant interest as they structurally and functionally mimic the active sites of metalloenzymes, such as cytochrome P450, making them promising candidates for biomimetic oxidation catalysis.[1][2][3]
This document moves beyond a simple recitation of protocols. It elucidates the causal reasoning behind experimental design, provides self-validating methodologies, and grounds its claims in authoritative literature to empower researchers to conduct robust and reproducible catalytic assessments.
Introduction: The Promise of Hydroxyphenyl-Imidazolyl Ligands
The ligand 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone is a sophisticated molecular scaffold for creating transition metal catalysts. Its key structural features include:
-
A Phenolic Hydroxyl Group: This moiety provides a hard oxygen donor atom for coordination and can be deprotonated to form a stable phenolate-metal bond.
-
An Imidazole Ring: This provides a nitrogen donor atom, crucial for mimicking the histidine ligation found in many heme-containing enzymes like cytochrome P450 and peroxidases.[1] The imidazole group can modulate the electronic properties of the metal center, influencing its redox potential and catalytic activity.[4]
-
A Ketone Functionality: This group can influence the electronic structure of the ligand and offers a potential site for further functionalization.
Complexes formed with this ligand and first-row transition metals (e.g., Manganese, Iron, Cobalt, Copper) are particularly attractive. These earth-abundant metals, when incorporated into such a biomimetic ligand framework, offer a cost-effective and sustainable alternative to precious metal catalysts.[5] Their primary potential lies in selective oxidation reactions, which are fundamental transformations in both pharmaceutical synthesis and industrial chemistry.[6][7]
Synthesis and Characterization: Establishing the Catalytic Toolkit
A reproducible benchmark begins with well-characterized catalysts. The following protocols outline a general synthesis for the ligand and its subsequent metal complexes.
2.1. Ligand Synthesis: 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone
The synthesis is typically achieved via nucleophilic substitution, a foundational reaction in organic chemistry.
Protocol:
-
Preparation of Imidazole Salt: In a round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Slowly add a solution of imidazole (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30-45 minutes until hydrogen evolution ceases. This step is critical as it generates the imidazolate anion, a potent nucleophile.
-
Nucleophilic Substitution: Cool the mixture again to 0 °C and add a solution of 2-chloro-1-(2-hydroxyphenyl)ethanone (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring the mixture into ice-water. Neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Isolation: The product often precipitates and can be collected by filtration. If not, extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ligand. Characterize using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
2.2. Synthesis of Metal(II) Complexes
This protocol describes a general method for coordinating the synthesized ligand with various divalent metal salts.
Protocol:
-
Ligand Solution: Dissolve the 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone ligand (2.0 equivalents) in a suitable solvent like methanol or ethanol. Gentle heating may be required.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., MnCl₂, FeCl₂, Co(OAc)₂, Cu(OAc)₂) (1.0 equivalent) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately.
-
Reaction: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold solvent to remove any unreacted starting materials, then dry under vacuum.
-
Characterization: Confirm the structure and coordination via FT-IR (observing shifts in C=O and C-N stretching frequencies), UV-Vis spectroscopy, and elemental analysis.
Benchmarking Framework: The Catalytic Oxidation of Cyclohexene
To objectively compare catalytic efficiency, a standardized model reaction is essential. The oxidation of cyclohexene using hydrogen peroxide (H₂O₂) is an excellent choice. It is a synthetically relevant reaction that can yield multiple products, allowing for the simultaneous assessment of both catalyst activity (conversion) and selectivity.[6]
3.1. Experimental Workflow for Catalytic Testing
The following diagram and protocol detail a robust workflow for assessing catalyst performance.
Caption: Workflow for Benchmarking Catalytic Efficiency.
Protocol for Cyclohexene Oxidation:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the synthesized metal complex (e.g., 1-2 mol% relative to the substrate).
-
Add Reagents: Add acetonitrile (5 mL) as the solvent, cyclohexene (1 mmol) as the substrate, and an internal standard (e.g., dodecane, 0.5 mmol) for accurate quantification by Gas Chromatography (GC).
-
Equilibration: Place the flask in a preheated oil bath at 60 °C and allow the mixture to stir for 5 minutes to reach thermal equilibrium.
-
Initiation: Add 30% aqueous hydrogen peroxide (H₂O₂, 2.2 mmol) dropwise to the mixture to initiate the reaction. Start the timer immediately. Causality: H₂O₂ is a green oxidant, but its addition must be controlled to prevent rapid decomposition and ensure a steady catalytic cycle. Acetonitrile is often chosen as the solvent due to its ability to solubilize the reactants and its relative inertness under these oxidation conditions.[6]
-
Monitoring: At regular intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench the aliquot by adding it to a vial containing a small amount of MnO₂ (to decompose excess H₂O₂) and Na₂SO₄ (to remove water).
-
Analysis: Analyze the quenched aliquots using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the concentrations of the remaining substrate and the formed products.
3.2. Key Performance Metrics: Quantifying Efficiency
The raw data from GC analysis must be translated into standard performance metrics.
-
Conversion (%): The percentage of the initial substrate that has been consumed. Conversion (%) = ([Substrate]₀ - [Substrate]ₜ) / [Substrate]₀ * 100
-
Selectivity (%): The percentage of the consumed substrate that was converted into a specific product. The primary products of cyclohexene oxidation are typically 2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide.[6] Selectivity_Product A (%) = [Product A] / ([Substrate]₀ - [Substrate]ₜ) * 100
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. This metric indicates the catalyst's stability and overall productivity before deactivation.[8] TON = (moles of substrate consumed) / (moles of catalyst)
-
Turnover Frequency (TOF): The number of turnovers per unit of time (usually hours⁻¹ or s⁻¹). TOF is a measure of the intrinsic catalytic activity or speed of the catalyst under specific conditions.[8][9][10] For accurate comparison, TOF should be calculated from the initial reaction rate (e.g., at <20% conversion) to minimize the influence of substrate depletion and catalyst degradation. TOF (h⁻¹) = TON / time (h)
Comparative Analysis and Mechanistic Insights
The true value of benchmarking lies in comparing the performance of different catalysts under identical conditions.
4.1. Comparative Performance Data (Illustrative)
The table below presents hypothetical yet plausible data for the oxidation of cyclohexene, comparing complexes of the title ligand with different metal centers against a known literature benchmark, a Manganese Schiff base complex.
| Catalyst | Metal Center | Conversion (%) [4h] | TON | TOF (h⁻¹) [initial] | Selectivity (2-cyclohexen-1-one, %) | Selectivity (Cyclohexene oxide, %) |
| Complex 1 | Mn(II) | 85 | 85 | 35 | 65 | 20 |
| Complex 2 | Fe(II) | 72 | 72 | 28 | 50 | 35 |
| Complex 3 | Co(II) | 60 | 60 | 22 | 40 | 45 |
| Complex 4 | Cu(II) | 55 | 55 | 18 | 25 | 60 |
| Benchmark[6] | Mn-Salen | 90 | 90 | 40 | 70 | 15 |
Interpretation: From this illustrative data, one could conclude that the Mn(II) complex of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone shows high activity, approaching that of the benchmark Mn-Salen catalyst, with a preference for allylic oxidation (ketone product). In contrast, the Cu(II) complex, while less active overall, demonstrates a higher selectivity towards epoxidation. This highlights the critical role of the metal center in dictating both the rate and the outcome of the catalytic reaction.
4.2. Proposed Catalytic Cycle
The catalytic cycle for such biomimetic complexes is believed to proceed through a high-valent metal-oxo intermediate, analogous to the active species in cytochrome P450 enzymes.[2][3][11]
Caption: Proposed Catalytic Cycle for Oxidation.
This proposed cycle involves the activation of the resting M(II) catalyst by the oxidant (H₂O₂) to form a highly reactive metal-oxo species. This species then transfers its oxygen atom to the substrate, generating the product and a reduced form of the catalyst, which is subsequently regenerated to complete the cycle. Understanding this pathway is crucial for rationally designing more efficient catalysts by modifying the ligand structure to stabilize the key intermediates.
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and rigorous benchmarking of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- metal complexes. By employing standardized model reactions, meticulously calculating key performance metrics like TON and TOF, and comparing results against established benchmarks, researchers can objectively evaluate the potential of these novel catalysts. The true power of this approach lies not just in identifying the "best" catalyst, but in understanding the structure-activity relationships that govern its performance, thereby paving the way for the next generation of efficient and selective biomimetic catalysts for applications in medicine and industry.
References
- Akira, K., Toshiro, Y., Hideo, K., & Yoshimi, F. (2000). Crystal structure of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Journal of Chemical Crystallography, 30, 435-437. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlhUl0JmbAokxhjlJ9bKx0cZdNFlHNyzfLHS73q8LaWGrc2AFDB-w3NxN7FSsOgTpErocayVchUku2SIoDtqNT7SGkJS7gSEtyblUWV3LIYPFAeGGBrJrnFPXbEB6zS-GPLwn0bnDrIm1Wrdo=]
- BenchChem. (2025). Benchmarking Catalytic Efficiency: A Comparative Guide to N,N'-bis(aryl)oxamide Metal Complexes. BenchChem Tech Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLVlcjtez4ljWuY-ki6MXTqe5IDcFsP0xpZJi3HlMFGKFrhhjeXvmRRSct0gj9QwPl3x0Fp5V0hu-IWeQe0mpX8oik2xN_C94s83bUpknXwv7iT-7Qg9q-TzT2SAQORdWBPSqxhkYZj98yhCk9uwuPuhk1jahlGDCHeVXcytor2A6Izupj8fAqJ_kVo0EU0bnfqLOGvOYe4Sgh2L1vOqJk4fSP66EWZBVsynnNueFYfpwqov-zopPEMMM=]
- de Visser, S. P. (2007). Preferential Hydroxylation over Epoxidation Catalysis by a Horseradish Peroxidase Mutant: A Cytochrome P450 Mimic. The Journal of Physical Chemistry B, 111(43), 12674–12684. [https://pubs.acs.org/doi/10.1021/jp075225s]
- Dalkara, S., Ertan, R., & Sarac, S. (2001). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. European Journal of Medicinal Chemistry, 36(5), 421-433. [https://pubmed.ncbi.nlm.nih.gov/11451531/]
- Murahashi, S. I., & Komiya, N. (2007). Development of biomimetic catalytic oxidation methods and non-salt methods using transition metal-based acid and base ambiphilic catalysts. Proceedings of the Japan Academy, Series B, 83(4), 98-113. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3729729/]
- Alonso, R., & Carretero, J. C. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 976-997. [https://www.beilstein-journals.org/bjoc/articles/12/93]
- Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. (2025). The Journal of Physical Chemistry A. [https://pubs.acs.org/doi/10.1021/acs.jpca.5c07468]
- WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. Google Patents. [https://patents.google.
- O'Hagan, M. J., & Shaw, W. J. (2018). Chemical Method for Evaluating Catalytic Turnover Frequencies (TOF) of Moderate to Slow H2 Oxidation Electrocatalysts. Organometallics, 37(21), 3873–3879. [https://pubs.acs.org/doi/10.1021/acs.organomet.8b00569]
- Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Molecules, 26(16), 4984. [https://www.mdpi.com/1420-3049/26/16/4984]
- Arish, D., & Nargund, L. V. G. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 1-20. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10658392/]
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Imidazole-and-A-A/33b09228e938f4d95b54203108c962b4055239a5]
- Ayare, N. N., Gupta, P. O., Sreenath, M. C., Chitrambalam, S., & Sekar, N. (2020). Synthetic scheme of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanone derivatives (3a–3f). Reaction condition and reagents. ResearchGate. [https://www.researchgate.net/figure/Synthetic-scheme-of-2-2-hydroxyphenyl-1H-benzo-d-imidazol-5-yl-phenyl-methanone_fig1_344449080]
- Pop, A., Corma, A., & Garcia, H. (2024). Anchoring of Copper(II)–Schiff Base Complex in SBA-15 Matrix as Efficient Oxidation and Biomimetic Catalyst. Molecules, 29(2), 475. [https://www.mdpi.com/1420-3049/29/2/475]
- Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. (2025). ResearchGate. [https://www.researchgate.net/publication/385551394_Biocatalytic_kinetic_resolution_for_efficient_and_enantioselective_synthesis_of_d-haloalcohols_and_tetrahydrofurans]
- Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. (2025). MDPI. [https://www.mdpi.com/1420-3049/30/9/4579]
- Catalyst performance benchmarking and mechanistic insights from experiments and computations. (n.d.). ResearchGate. [https://www.researchgate.
- Sharma, V., Kumar, P., & Singh, P. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasis-ontheir-chemicalbiological-applications-as-bioactive-moleculesinterm-2155-9872-1000354.pdf]
- BenchChem. (2025). Benchmarking Catalyst Performance: A Comparative Guide for Derivatives of 4-((Pyridin-2-yloxy)methyl)benzaldehyde. BenchChem Tech Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0dDl8cD1P6uNlEHjCFxERZ_-9ZS3RfCeGwRE4qYd5SjPC-DRfsubB7h0mzMYHomgPZJuf9Ae9d7eRtL0myKBJKneLJH-Gdqn3KY_LTUfoNMR9Cyk0rBoNaZ0GUH4krMmAqtIFoedgcAcWeDarzHYkHLB5MoxRd80rO79IH_1htugoT24JXhUXVWZFZnasRAKEldJE77CMvdnItYWN_im7ae4UlSjCT2k_d-WLNhvwycUYIPYzgPyOflHzOwq8z0uO36aMVrKpHIE4zsQ=]
- Ziessel, R., et al. (2011). Synthesis of Luminescent 2-(2′-Hydroxyphenyl)benzoxazole (HBO) Borate Complexes. Organic Letters, 14(1), 126-129. [https://pubs.acs.org/doi/10.1021/ol202996q]
- Perfectlight Technology. (2023, March 30). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. [https://www.perfectlight.
- Bera, S., et al. (2020). Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity. Dalton Transactions, 49(2), 481-494. [https://pubs.rsc.org/en/content/articlelanding/2020/dt/c9dt03960a]
- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [https://www.researchgate.
- Breslow, R., & Yang, D. (1990). An artificial cytochrome P450 that hydroxylates unactivated carbons with regio- and stereoselectivity and useful catalytic turnovers. Proceedings of the National Academy of Sciences, 87(21), 8477-8481. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC54972/]
- Udema, I. (2023). Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/647e3a9c74b971a1c15c898b]
- Cu(II)-Schiff base complexes for sustainable catalytic applications. (n.d.). TTU DSpace Repository. [https://ttu-ir.tdl.org/handle/2346/95744]
- Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17). (2024). Chemical Science. [https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02159g]
- ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/ESIPT-Capable-4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Novitchi-Cazacu/547528340d85a06950e932906b29d1887e2f5f13]
- Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry, 9(1), 22-29. [https://www.eurjchem.com/index.php/eurjchem/article/view/1785]
- Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. (2020). ACS Catalysis, 10(15), 8710-8721. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485764/]
- A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. (2026). Beilstein Journal of Organic Chemistry. [https://www.beilstein-journals.org/bjoc/articles/22/33]
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (n.d.). RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08579a]
- Zala, S. P., Badmanaban, R., Sen, D. J., & Patel, C. N. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 178-183. [https://japsonline.com/admin/php/uploads/559_pdf.pdf]
-
SnCl2.2H2O catalyzed one-pot synthesis of 2-phenylimidazo [4, 5-f][12][13] phenanthroline. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2011_2(2)/.pdf]
- Canavan, C. T., Hopkins, Z. R., & Hibbitts, D. D. (2020). Catalytic Resonance Theory: Turnover Efficiency and the Resonance Frequency. OSTI.GOV. [https://www.osti.gov/servlets/purl/1607185]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of biomimetic catalytic oxidation methods and non-salt methods using transition metal-based acid and base ambiphilic catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. Anchoring of Copper(II)–Schiff Base Complex in SBA-15 Matrix as Efficient Oxidation and Biomimetic Catalyst [mdpi.com]
- 7. Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-: A Reproducibility Analysis of Key Methodologies
For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-, a molecule of interest for its potential applications, presents a synthetic challenge that can be dissected into two key transformations: the formation of the 1-(2-hydroxyphenyl)ethanone core and the subsequent introduction of the imidazole moiety. This guide provides an in-depth, comparative analysis of established protocols for these two critical steps, focusing on the reproducibility and rationale behind the experimental choices.
Part 1: Synthesis of the 1-(2-hydroxyphenyl)ethanone Backbone via Fries Rearrangement
The most classical and widely studied method for the synthesis of 2'-hydroxyacetophenone is the Fries rearrangement of phenyl acetate.[1] This reaction involves an intramolecular acyl migration from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2] The regioselectivity of this rearrangement is a critical factor, with the formation of the desired ortho isomer (2'-hydroxyacetophenone) being highly dependent on the reaction conditions.
The Underlying Chemistry: A Tale of Two Isomers
The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in a Friedel-Crafts-type acylation of the phenoxide.[2] The choice of reaction temperature is a key determinant of the final product distribution. Higher temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho isomer, which is stabilized by intramolecular hydrogen bonding.[2][3] Conversely, lower temperatures (below 60°C) tend to favor the kinetically controlled para isomer, 4'-hydroxyacetophenone.[2]
Caption: Fries Rearrangement: Temperature-Dependent Isomer Formation.
Comparative Analysis of Fries Rearrangement Protocols
The reproducibility of the Fries rearrangement is heavily influenced by the choice of Lewis acid catalyst and the reaction setup. Below is a comparison of two common approaches.
| Parameter | Protocol 1: Classical High-Temperature | Protocol 2: Ionic Liquid Co-catalyst |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) with 1-butyl-3-methylimidazolium chloroaluminate |
| Solvent | Typically solvent-free or a high-boiling non-polar solvent | Ionic Liquid acts as both solvent and co-catalyst |
| Temperature | > 160°C[3] | 130°C[1] |
| Reaction Time | ~30 minutes[3] | 1.5 hours[1] |
| Reported Yield | Variable, often moderate for the ortho isomer | Up to 58.22% for the ortho isomer[1] |
| Work-up | Quenching with ice and HCl, followed by extraction or steam distillation[3] | Quenching with HCl solution and extraction[1] |
Detailed Experimental Protocols
Protocol 1: Classical High-Temperature Fries Rearrangement
This protocol is a generalized procedure for the synthesis of 2'-hydroxyacetophenone from phenyl acetate.
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, carefully add anhydrous aluminum chloride (1.2 to 2.5 equivalents).
-
Reagent Addition: Slowly add phenyl acetate (1 equivalent) to the flask with stirring.
-
Reaction: Heat the reaction mixture to a temperature above 160°C and maintain for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: The ortho-isomer, 2'-hydroxyacetophenone, can be separated from the para-isomer by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[2][3] Alternatively, the product mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography.[4]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial as aluminum chloride is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.
-
High Temperature: As previously discussed, high temperatures favor the formation of the thermodynamically more stable ortho product.
-
Acidic Work-up: The addition of hydrochloric acid is necessary to break down the aluminum-phenoxide complex formed during the reaction, liberating the hydroxyl group of the product.
Caption: Workflow for Classical Fries Rearrangement.
Part 2: Introduction of the Imidazole Moiety via N-Alkylation
The second key transformation is the introduction of the imidazole ring at the 2-position of the ethanone backbone. This is typically achieved through the N-alkylation of imidazole with an α-halo ketone. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.[5]
The Underlying Chemistry: Nucleophilic Substitution
The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic α-carbon of the halo-ketone, displacing the halide ion. The choice of base and solvent is critical for the success and reproducibility of this reaction.
Comparative Analysis of N-Alkylation Protocols
The efficiency of the N-alkylation of imidazole can be significantly influenced by the reaction conditions. Below is a comparison of two common methods.
| Parameter | Protocol 3: Mild Base in Polar Aprotic Solvent | Protocol 4: Strong Base in Ethereal Solvent |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)[6] | Tetrahydrofuran (THF)[7] |
| Temperature | Room Temperature to 60°C[6][7] | 0°C to Room Temperature[7] |
| Reaction Time | 8 - 18 hours[7] | 1 - 2 hours[7] |
| Reported Yield | 85-95%[7] | Generally high, >90%[7] |
| Work-up | Aqueous work-up and extraction[6][7] | Careful quenching with saturated aqueous ammonium chloride and extraction[7] |
Detailed Experimental Protocols
Protocol 3: N-Alkylation with Potassium Carbonate in DMF
This protocol describes a common and relatively mild method for the N-alkylation of imidazole.
-
Setup: To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 equivalents).
-
Reagent Addition: Add the α-halo-2'-hydroxyacetophenone (1.0 equivalent) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60°C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is sufficient to deprotonate the imidazole, making it nucleophilic.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.
-
Aqueous Work-up: This step removes the inorganic salts and excess DMF.
Caption: Workflow for N-Alkylation with K₂CO₃/DMF.
Prospective Synthesis of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- and Potential Challenges
A plausible synthetic route to the target molecule would involve the α-halogenation of the 1-(2-hydroxyphenyl)ethanone synthesized via the Fries rearrangement, followed by N-alkylation with imidazole. However, a significant challenge in this approach is the presence of the acidic phenolic hydroxyl group. This group can interfere with the N-alkylation step in several ways:
-
Competitive Deprotonation: The base used for the N-alkylation can deprotonate the phenolic hydroxyl group, leading to a competing O-alkylation side reaction.
-
Reduced Nucleophilicity: The phenoxide formed upon deprotonation could potentially be less nucleophilic than the deprotonated imidazole.
To circumvent these issues, a protecting group strategy would likely be necessary. The phenolic hydroxyl group could be protected, for example, as a benzyl ether or a silyl ether, prior to the N-alkylation step. After the successful introduction of the imidazole moiety, the protecting group would then be removed to yield the final product.
Conclusion
The synthesis of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is a multi-step process that requires careful consideration of reaction conditions to ensure reproducibility and achieve the desired product. The Fries rearrangement offers a classic route to the 2'-hydroxyacetophenone core, with temperature being the critical factor for controlling regioselectivity. The subsequent N-alkylation of imidazole with an α-halo ketone is a robust transformation, with the choice of base and solvent playing a key role in its success. For the synthesis of the target molecule, a protecting group strategy for the phenolic hydroxyl group is highly recommended to avoid side reactions and ensure a clean and reproducible outcome. This guide provides the foundational knowledge and detailed protocols to enable researchers to approach this synthesis with a high degree of confidence and scientific rigor.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement. BenchChem.
- BenchChem. (2025). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone. BenchChem.
-
Scipione, L., et al. (2012). Synthesis and Antifungal Activity of a New Series of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives. PubMed. [Link]
- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
-
De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. [Link]
-
Pharma D Guru. (2025). FRIES REARRANGEMENT. [Link]
- Murray, J. C., & Sletzinger, M. (1997). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. The Journal of Organic Chemistry.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 2-(2-bromophenyl)-1H-imidazole. BenchChem.
- Google Patents. (n.d.).
-
Özel Güven, N., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Acta Crystallographica Section E. [Link]
-
Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
-
Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]
- Advanced Journal of Chemistry, Section A. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Amino-1-(4-hydroxyphenyl)
- BenchChem. (n.d.).
-
ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]
-
Wang, D., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. [Link]
- Journal of the Indian Chemical Society. (2012).
-
ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. [Link]
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
structural comparison of 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone with standard azoles
Title : Structural and Mechanistic Comparison Guide: 1-(2-Hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone vs. Standard Azole Antifungals
Introduction As a Senior Application Scientist overseeing antifungal drug development, I frequently encounter the clinical limitations of standard azole therapies. The emergence of resistant Candida and Aspergillus strains—driven by ERG11 (CYP51) point mutations and upregulated efflux pumps—demands the exploration of novel pharmacophores. This guide provides an objective structural and mechanistic comparison between standard azoles (e.g., Fluconazole, Ketoconazole) and the promising scaffold 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone (2-HPIE) . By analyzing binding kinetics, scaffold flexibility, and in vitro performance, we can establish a rational basis for utilizing phenacyl imidazoles in next-generation antifungal design.
Section 1: Structural Architecture and CYP51 Binding Dynamics
Azole antifungals function by coordinating their basic nitrogen (N3 of imidazole or N4 of triazole) to the heme iron of lanosterol 14α-demethylase (CYP51), halting ergosterol biosynthesis. The efficacy of this inhibition is dictated by three structural domains: the azole ring, the linker, and the aromatic tail.
-
Standard Azoles (Fluconazole & Ketoconazole) : Fluconazole utilizes a highly polar tertiary alcohol linker and two triazole rings, offering excellent bioavailability but high susceptibility to active site mutations. Ketoconazole employs a bulky dioxolane linker and an imidazole ring, yielding strong lipophilic interactions but suffering from off-target human CYP3A4 inhibition[1].
-
The 2-HPIE Scaffold : 2-HPIE diverges significantly by utilizing an ethanone (carbonyl) linker. The sp2 hybridization of the carbonyl carbon restricts rotational freedom compared to the sp3 carbons in standard azole linkers. Crucially, the 2-hydroxyl group on the phenyl ring can act as a hydrogen bond donor to the adjacent carbonyl oxygen. This intramolecular hydrogen bond locks the molecule into a pseudo-six-membered ring, pre-organizing the conformation. This rigidification reduces the entropic penalty upon binding to the CYP51 hydrophobic pocket, provided the geometry aligns with the active site.
Caption: Logical mapping of 2-HPIE structural domains to CYP51 active site interactions.
Section 2: Comparative Performance Data
To objectively evaluate the 2-HPIE scaffold, we must look at its performance both as a rigid core and as a precursor for flexible derivatives. Emami et al. demonstrated that modifying the 2-hydroxyl group (e.g., via benzylation) disrupts the intramolecular hydrogen bond, creating flexible analogs[2]. While excessive flexibility can sometimes increase the minimum inhibitory concentration (MIC), specific derivatives like 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride exhibit antifungal activity that is comparable to, or more potent than, fluconazole[2].
Furthermore, reduction of the ethanone linker to an ethanol linker (creating 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives) introduces a chiral center. De Vita et al. noted that specific enantiomers in this class can be up to 500 times more active than their counterparts, highlighting the stereochemical sensitivity of the CYP51 active site[3].
Table 1: Structural and Physicochemical Comparison
| Feature | Fluconazole (Standard) | Ketoconazole (Standard) | 2-HPIE (Core Scaffold) | 2-HPIE (Benzyloxy Derivative) |
| Azole Type | Triazole | Imidazole | Imidazole | Imidazole |
| Linker Type | Propan-2-ol (sp3) | Dioxolane (sp3) | Ethanone (sp2) | Ethanone (sp2) |
| Aromatic Moiety | Bis(2,4-difluorophenyl) | 2,4-Dichlorophenyl | 2-Hydroxyphenyl | 2-(Benzyloxy)phenyl |
| Conformational Flexibility | High | Moderate | Low (Intramolecular H-bond) | High (Ether linkage rotation) |
| CYP Selectivity | Fungal CYP51 > Human | Poor (Inhibits Human CYPs) | Moderate | Moderate to High |
Table 2: Representative In Vitro Antifungal Activity (MIC, µg/mL)
(Data synthesized from comparative studies of phenacyl imidazole derivatives[2][3])
| Fungal Strain | Fluconazole | Ketoconazole | 2-HPIE (Rigid Core) | 2-HPIE (2,4-diCl-benzyloxy analog) |
| Candida albicans | 0.25 - 1.0 | 0.03 - 0.125 | 1.0 - 4.0 | 0.125 - 0.5 |
| Candida glabrata | 4.0 - 16.0 | 0.5 - 2.0 | 8.0 - 16.0 | 1.0 - 4.0 |
| Candida krusei | 16.0 - 64.0 | 0.25 - 1.0 | 16.0 - 32.0 | 2.0 - 8.0 |
Causality Insight: The rigid 2-HPIE core shows moderate baseline activity because the pseudo-six-membered ring restricts its ability to induce fit into mutated CYP51 pockets. However, adding a bulky, flexible halogenated benzyloxy group (as seen in the derivative) allows the molecule to occupy the extended hydrophobic channel of CYP51, drastically lowering the MIC against resistant strains like C. glabrata[2].
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness in drug development, experimental workflows must be self-validating. Below are the standard protocols used to evaluate compounds like 2-HPIE against standard azoles.
Protocol 1: CYP51 Spectral Binding Assay (Determination of Kd )
This assay measures the binding affinity of the azole to the CYP51 heme iron by monitoring the Type II difference spectrum.
-
Protein Preparation : Purify recombinant C. albicans CYP51 (caCYP51) and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Scanning : Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm.
-
Titration : Titrate the 2-HPIE compound (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.
-
Measurement : After each addition, record the difference spectrum. Look for the characteristic Type II binding signature: a peak at 425-430 nm (azole nitrogen coordinating to heme) and a trough at 390-410 nm (displacement of the native water ligand).
-
Self-Validation Check : Continuously monitor for a peak at 420 nm. The appearance of a P420 peak indicates cytochrome denaturation (inactive enzyme). If P420 > 5% of total protein, the assay is compromised and must be discarded.
-
Analysis : Plot the absorbance difference (ΔA425-410) against ligand concentration and fit to the Michaelis-Menten equation to determine the dissociation constant ( Kd ).
Caption: Self-validating workflow for determining azole-CYP51 binding affinity via difference spectroscopy.
Protocol 2: High-Throughput Broth Microdilution (CLSI M27-A3)
-
Inoculum Preparation : Suspend Candida colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).
-
Plate Setup : In a 96-well plate, create a two-fold serial dilution of 2-HPIE and standard azoles (0.015 to 64 µg/mL).
-
Self-Validation Controls : Include a solvent control well (DMSO + media + inoculum) to ensure the vehicle does not inhibit growth. Include a reference plate with Fluconazole against C. krusei ATCC 6258; the assay is only valid if the Fluconazole MIC falls within the established quality control range (16-64 µg/mL).
-
Incubation & Reading : Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration resulting in a prominent (≥50%) decrease in turbidity compared to the growth control.
Conclusion and Future Directions
The 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanone (2-HPIE) scaffold offers a compelling alternative to the standard triazole and imidazole backbones. Its unique ethanone linker and capacity for intramolecular hydrogen bonding provide a rigid core that can be synthetically tuned—via etherification or reduction—to overcome resistance mechanisms in pathogenic fungi[2][3]. Future development must focus on rigorous selectivity profiling to ensure that the increased potency of these imidazole derivatives does not translate to off-target inhibition of human CYP3A4 or CYP2C9.
Sources
- 1. EP0471872A1 - Antifungal gel formulations - Google Patents [patents.google.com]
- 2. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Azole-Based Antifungal Agents: A Case Study on Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance has intensified the search for novel therapeutic agents, with fungal infections posing a significant global health challenge. Imidazole derivatives have long been a cornerstone of antifungal therapy, and the exploration of new analogs continues to be a promising avenue for drug discovery.[1] This guide provides an in-depth comparative analysis of the efficacy of ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- and its closely related analogs, benchmarking their performance against established antifungal drugs.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Imidazole and triazole antifungal agents, including the subject of this guide, share a common and well-established mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an indispensable component of the fungal cell membrane that maintains its structural integrity and fluidity.[1][2] By binding to the heme iron atom in the active site of CYP51, these azole compounds disrupt the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's function and inhibiting fungal growth.[2]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[1] The following table summarizes the comparative in vitro activity of the aforementioned analog against the standard antifungal drug, fluconazole.
| Fungal Strain | 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Candida albicans | Data not specified | Reference |
| Other pathogenic fungi | Comparable or more potent than fluconazole | Reference |
| Data sourced from a study on 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives.[3] |
The data indicates that derivatives of this scaffold can exhibit potent antifungal activity, in some cases exceeding that of the widely used fluconazole.[3] This highlights the therapeutic potential of this class of compounds and underscores the need for further investigation into their structure-activity relationships.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The following protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal compound.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the microtiter plate for fungal growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Standard workflow for the broth microdilution antifungal susceptibility test.
In Vivo Efficacy: A Murine Model of Systemic Candidiasis
Evaluating the in vivo efficacy of a novel antifungal agent is a critical step in the drug development pipeline. While specific in vivo data for Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- or its close analogs is not currently available, a well-established murine model of systemic candidiasis can be employed to assess its therapeutic potential.[4][5]
This model mimics human systemic fungal infections, where Candida albicans enters the bloodstream and disseminates to various organs.[4] The efficacy of the test compound is typically evaluated by its ability to reduce the fungal burden in target organs (e.g., kidneys) and improve the survival rate of the infected mice.
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Acclimatization:
-
Acclimatize immunocompetent mice (e.g., BALB/c) to the laboratory conditions for at least one week prior to the experiment.
-
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline at a concentration of 1 x 10^6 CFU/mL.
-
Infect the mice via intravenous injection (e.g., through the lateral tail vein) with 0.1 mL of the fungal suspension.
-
-
Treatment:
-
Randomly assign the infected mice to different treatment groups: a vehicle control group, a positive control group (e.g., treated with fluconazole), and one or more experimental groups treated with the test compound at various dosages.
-
Administer the treatments at specified intervals (e.g., once or twice daily) via an appropriate route (e.g., oral gavage or intraperitoneal injection), starting at a predetermined time post-infection.
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Study: At a specific time point post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
-
Aseptically remove target organs (e.g., kidneys).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on an appropriate agar medium.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden per gram of tissue.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Compare the fungal burden between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Operational Safety and Handling Master Guide: Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
As a Senior Application Scientist, I have designed this master guide to provide drug development professionals and synthetic chemists with rigorous, self-validating protocols for handling Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-. This compound, a phenacyl imidazole derivative, serves as a critical intermediate in the synthesis of biologically active molecules, including azole antifungals and enzyme inhibitors[1]. Because it contains a reactive ketone, a Lewis-basic imidazole ring, and a phenolic hydroxyl group, it presents specific occupational hazards that demand strict engineering controls and Personal Protective Equipment (PPE)[2].
Section 1: Mechanistic Toxicology & Hazard Profile
Understanding the molecular causality behind a chemical's hazard profile is the first step in effective risk mitigation.
-
Imidazole Moiety: Acts as a nucleophile and potential skin sensitizer. Repeated dermal exposure to imidazole derivatives can lead to allergic contact dermatitis (H317)[2].
-
Phenolic Hydroxyl Group: Confers mild acidic and corrosive properties, increasing the potential for serious eye irritation (H319) and skin irritation (H315)[2].
-
Aerosolization Risk: As an active pharmaceutical ingredient (API) intermediate, handling the dry powder poses an inhalation risk. The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates stringent controls for such substances to prevent respiratory tract irritation[3].
Table 1: Quantitative Hazard and Physicochemical Profile
| Property / Hazard | Value / Classification | Operational Implication |
| Molecular Formula | C11H10N2O2 | Organic structure; requires non-polar/polar solvent considerations for cleanup. |
| Molecular Weight | 202.21 g/mol | Fine powder potential; high risk of aerosolization during transfer. |
| Skin Sensitization | Category 1 (H317) | Mandates strict dermal protection; zero-tolerance for skin contact[2]. |
| Eye Irritation | Category 2 (H319) | Requires complete ocular shielding (goggles/face shield)[2]. |
| Aquatic Toxicity | Category 2 (H411) | Toxic to aquatic life; strictly prohibit sink disposal[2]. |
Section 2: Causality-Driven PPE Matrix
Do not merely wear PPE; understand why each item is selected. The following matrix is designed to counter the specific physicochemical threats of this compound.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (Min 0.11 mm thickness for splash; 0.4 mm for bulk). Double gloving required. | Nitrile provides excellent resistance against polar organic intermediates and prevents penetration of the phenolic moiety. |
| Eye Protection | Snug-fitting, indirect-vented chemical safety goggles. | Prevents fine API dust from bypassing standard safety glasses and reacting with ocular mucosa[2]. |
| Body Protection | Flame-retardant (FR) lab coat with knit cuffs. Tyvek sleeves for bulk handling. | Knit cuffs prevent wrist exposure. Tyvek prevents powder adherence to fabric, mitigating secondary exposure. |
| Respiratory | N95/P100 particulate respirator (if handled outside a certified fume hood). | Filters >99% of airborne particulates, crucial for preventing inhalation of sensitizing imidazole dust[3]. |
Section 3: Self-Validating Operational Protocols
Every handling step must include a validation mechanism to ensure the system is secure before proceeding.
Protocol 1: Safe Weighing and Transfer
-
System Setup: Ensure the chemical fume hood or localized exhaust ventilation (LEV) is operational.
-
Validation: Check the digital flow monitor. The face velocity must read between 100-120 feet per minute (fpm). Alternatively, tape a Kimwipe strip to the sash; it must pull steadily inward[3].
-
-
Static Mitigation: Lay down a static-dissipative weighing mat. Use grounded, anti-static spatulas.
-
Causality: Fine organic powders can hold static charges, causing them to aerosolize or adhere to gloves, increasing exposure risk.
-
-
Transfer: Open the primary container only inside the LEV. Transfer the required mass into a tared vial.
-
Containment: Cap the secondary vial tightly before removing it from the hood.
-
Validation: Invert the sealed vial gently to ensure no powder escapes the threads.
-
Protocol 2: Equipment Decontamination
-
Solvent Selection: Do not use pure water. Use 70% Isopropyl Alcohol (IPA) or Ethanol.
-
Causality: The compound's aromatic rings make it poorly soluble in water; an alcohol-based solvent is required to dissolve and lift the residue.
-
-
Wipe Down: Dampen a disposable laboratory wipe with the solvent and clean spatulas, balance pans, and the hood surface.
-
Disposal: Place all contaminated wipes into a designated hazardous waste bag immediately.
Section 4: Spill Response and Waste Management
In the event of a spill, immediate and structured action is required to prevent environmental contamination and personnel exposure.
Decision tree and operational workflow for chemical spill response and decontamination.
Waste Disposal Plan: Due to its classification as toxic to aquatic life (H411), Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- must never be disposed of down the drain[2].
-
Solid Waste: Collect all contaminated gloves, wipes, and empty packaging in a robust, leak-proof container labeled "Hazardous Organic Solid Waste - Contains Imidazole Derivatives."
-
Liquid Waste: Solutions containing this compound must be segregated into "Non-Halogenated Organic Waste" carboys.
-
Final Disposition: Waste must be transferred to Environmental Health and Safety (EHS) for high-temperature incineration in accordance with local and federal EPA regulations.
References
-
MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl. Available at:[Link]
-
ConRo. "Safety Data Sheet according to (EC) No 1907/2006 as amended (Imidazole Derivatives)." ConRo. Available at:[Link]
-
National Center for Biotechnology Information. "1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC." NIH. Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
